PF-184298
Beschreibung
Structure
3D Structure
Eigenschaften
CAS-Nummer |
813447-40-4 |
|---|---|
Molekularformel |
C15H20Cl2N2O |
Molekulargewicht |
315.2 g/mol |
IUPAC-Name |
2,3-dichloro-N-(2-methylpropyl)-N-[(3S)-pyrrolidin-3-yl]benzamide |
InChI |
InChI=1S/C15H20Cl2N2O/c1-10(2)9-19(11-6-7-18-8-11)15(20)12-4-3-5-13(16)14(12)17/h3-5,10-11,18H,6-9H2,1-2H3/t11-/m0/s1 |
InChI-Schlüssel |
PIKCALBGLDBAKK-NSHDSACASA-N |
Isomerische SMILES |
CC(C)CN([C@H]1CCNC1)C(=O)C2=C(C(=CC=C2)Cl)Cl |
Kanonische SMILES |
CC(C)CN(C1CCNC1)C(=O)C2=C(C(=CC=C2)Cl)Cl |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
PF 184,298 PF 184298 PF-184,298 PF-184298 PF184,298 PF184298 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Unveiling the Mechanism of Action of PF-184298: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-184298 is a novel small molecule that has been investigated for its potential therapeutic effects. This technical guide provides a comprehensive overview of the mechanism of action of this compound, drawing from available preclinical and early clinical data. The information is presented to cater to researchers, scientists, and professionals involved in drug development, with a focus on quantitative data, experimental methodologies, and visual representations of its pharmacological pathways.
Core Mechanism of Action: Dual Serotonin and Noradrenaline Reuptake Inhibition
This compound functions as a potent and selective serotonin and noradrenaline reuptake inhibitor (SNRI)[1]. This dual mechanism of action leads to an increase in the extracellular concentrations of these key neurotransmitters in the synaptic cleft, thereby enhancing serotonergic and noradrenergic neurotransmission.
The primary molecular targets of this compound are the serotonin transporter (SERT) and the norepinephrine transporter (NET). By binding to these transporters, this compound blocks the reabsorption of serotonin (5-HT) and noradrenaline (NE) from the synapse back into the presynaptic neuron. This prolonged presence of neurotransmitters in the synapse allows for greater receptor activation and downstream signaling.
Quantitative Pharmacological Data
The in vitro potency of this compound has been characterized through inhibition concentration (IC50) values. The compound demonstrates nanomolar potency for both the serotonin and norepinephrine transporters.
| Target | Parameter | Value | Reference |
| Serotonin Transporter (SERT) | IC50 | 6 nM | [2] |
| Norepinephrine Transporter (NET) | IC50 | 21 nM | [2] |
IC50: The half maximal inhibitory concentration, indicating the concentration of the drug required to inhibit 50% of the target's activity.
Selectivity Profile:
This compound is reported to be selective over the dopamine transporter, a key feature for minimizing certain side effects associated with dopaminergic activity. Additionally, it has demonstrated weak activity at sodium and calcium channels and does not significantly inhibit the cytochrome P450 enzyme CYP2D6 (IC50 > 30 µM)[1].
Signaling Pathway and Experimental Workflow
The mechanism of action of this compound can be visualized through the following signaling pathway and a typical experimental workflow for its characterization.
Caption: Signaling pathway of this compound as an SNRI.
Caption: Experimental workflow for the evaluation of this compound.
Experimental Protocols
While the specific protocols used by Pfizer for this compound are proprietary, the following are representative, standard industry protocols for assessing SERT and NET inhibition.
1. Serotonin Transporter (SERT) Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of this compound for the human serotonin transporter.
-
Materials:
-
Cell Membranes: From HEK-293 or CHO cells stably expressing the human SERT.
-
Radioligand: [³H]Citalopram or [³H]Paroxetine.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Non-specific control: A high concentration of a known SERT inhibitor (e.g., 10 µM imipramine).
-
96-well microplates, glass fiber filters, scintillation fluid, and a scintillation counter.
-
-
Procedure:
-
Cell membrane preparations are incubated in the 96-well plate with various concentrations of this compound.
-
The radioligand is added to each well at a concentration near its dissociation constant (Kd).
-
The plates are incubated to allow for binding equilibrium to be reached.
-
The contents of each well are rapidly filtered through glass fiber filters to separate bound from unbound radioligand.
-
The filters are washed with ice-cold assay buffer.
-
Scintillation fluid is added to the filters, and the radioactivity is quantified using a scintillation counter.
-
Data are analyzed to determine the IC50 of this compound, which is then converted to a Ki value using the Cheng-Prusoff equation.
-
2. Norepinephrine Transporter (NET) Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of this compound for the human norepinephrine transporter.
-
Materials:
-
Cell Membranes: From HEK-293 or CHO cells stably expressing the human NET.
-
Radioligand: [³H]Nisoxetine.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Non-specific control: A high concentration of a known NET inhibitor (e.g., 10 µM desipramine).
-
96-well microplates, glass fiber filters, scintillation fluid, and a scintillation counter.
-
-
Procedure:
-
Cell membrane preparations are incubated with various concentrations of this compound.
-
[³H]Nisoxetine is added to each well.
-
Plates are incubated to reach binding equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
Filters are washed with ice-cold buffer.
-
Radioactivity is measured by liquid scintillation counting.
-
IC50 and subsequent Ki values are calculated.
-
Pharmacokinetics and Clinical Development
Preclinical Pharmacokinetics:
Pharmacokinetic studies in rats and dogs have provided initial insights into the disposition of this compound.
| Species | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Half-life (hours) | Reference |
| Rat | 48 | 4.3 | 1.2 | [1] |
| Dog | 58 | 10.3 | 2.2 | [1] |
Human Pharmacokinetics and Clinical Trials:
This compound progressed to Phase I clinical trials in human volunteers. The compound was being evaluated for the treatment of urinary incontinence[1].
-
Pharmacokinetics: In humans, this compound exhibited dose-linear pharmacokinetics with an 80% oral bioavailability and a half-life of 28 hours with once-daily dosing[1].
-
Safety: No drug-related adverse events were reported in the initial human studies[1].
Conclusion
This compound is a potent and selective dual serotonin and noradrenaline reuptake inhibitor. Its mechanism of action is centered on the inhibition of SERT and NET, leading to enhanced neurotransmitter levels in the synapse. Preclinical data demonstrate nanomolar potency and favorable pharmacokinetic properties in animal models. Early-stage clinical trials in humans for urinary incontinence indicated good oral bioavailability, a long half-life, and a favorable safety profile. This technical guide summarizes the core pharmacological characteristics of this compound based on the currently available information. Further research and publication of detailed preclinical and clinical data would be necessary for a more exhaustive understanding of this compound.
References
PF-184298: A Technical Overview of a Novel Serotonin and Noradrenaline Reuptake Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-184298 is a novel, potent, and selective serotonin and noradrenaline reuptake inhibitor (SNRI) developed by Pfizer.[1] Identified as a clinical candidate, this small molecule drug targets the serotonin transporter (SERT) and the norepinephrine transporter (NET), playing a crucial role in modulating neurotransmitter levels in the central nervous system. This technical guide provides a comprehensive overview of the available preclinical and early clinical data on this compound, with a focus on its pharmacological profile, pharmacokinetic properties, and the experimental methodologies likely employed in its evaluation. The compound was in Phase I clinical trials for the treatment of stress urinary incontinence.[1]
Pharmacological Profile
This compound exhibits nanomolar potency as a dual inhibitor of both serotonin and noradrenaline reuptake.[1] A key feature of its profile is its selectivity over the dopamine transporter, which may translate to a more favorable side-effect profile compared to less selective monoamine reuptake inhibitors. Furthermore, this compound has demonstrated weak activity at sodium and calcium channels and does not significantly inhibit the major drug-metabolizing enzyme CYP2D6 (IC50 > 30 mcM), suggesting a lower potential for certain drug-drug interactions.[1] The compound has also been noted for its improved blood-brain barrier penetration.[1]
Quantitative In Vitro Data
While specific Ki or IC50 values for SERT and NET are not publicly available, the reported nanomolar potency indicates high affinity and inhibitory activity at these transporters.
| Target | Activity | Selectivity |
| Serotonin Transporter (SERT) | Nanomolar Potency | High |
| Noradrenaline Transporter (NET) | Nanomolar Potency | High |
| Dopamine Transporter (DAT) | Low Activity | Selective over DAT |
| CYP2D6 | IC50 > 30 mcM | Weak Inhibitor |
Pharmacokinetic Properties
Pharmacokinetic studies for this compound have been conducted in rats, dogs, and humans, demonstrating its potential for clinical development.
Preclinical Pharmacokinetics
| Species | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Half-life (hours) |
| Rat | 48 | 4.3 | 1.2 |
| Dog | 58 | 10.3 | 2.2 |
Human Pharmacokinetics
In human volunteers, this compound was administered once-daily and exhibited dose-linear pharmacokinetics.[1]
| Parameter | Value |
| Half-life | 28 hours |
| Oral Bioavailability | 80% |
| Adverse Events | No drug-related adverse events reported in the study |
Experimental Protocols
The following are detailed methodologies representative of the key experiments likely conducted to characterize the pharmacological and pharmacokinetic profile of this compound.
Serotonin and Noradrenaline Transporter Binding Assays (Hypothetical Protocol)
Objective: To determine the binding affinity (Ki) of this compound for the human serotonin transporter (hSERT) and human noradrenaline transporter (hNET).
Methodology:
-
Cell Culture and Membrane Preparation: Human Embryonic Kidney (HEK293) cells stably expressing either hSERT or hNET are cultured to confluency. The cells are harvested, and a crude membrane preparation is obtained by homogenization and centrifugation. The protein concentration of the membrane preparation is determined using a standard protein assay.
-
Radioligand Binding Assay: The binding assay is performed in a 96-well plate format. For the hSERT assay, membranes are incubated with a specific radioligand, such as [³H]-citalopram, in the presence of varying concentrations of this compound. For the hNET assay, a radioligand such as [³H]-nisoxetine is used.
-
Incubation and Filtration: The reaction mixture is incubated to allow for binding equilibrium to be reached. The reaction is then terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand. The filters are washed with ice-cold buffer to remove non-specific binding.
-
Data Analysis: The radioactivity retained on the filters is quantified using liquid scintillation counting. The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of radioligand binding). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Serotonin and Noradrenaline Reuptake Inhibition Assays (Hypothetical Protocol)
Objective: To determine the functional potency (IC50) of this compound to inhibit serotonin and noradrenaline reuptake in vitro.
Methodology:
-
Cell Culture: HEK293 cells stably expressing hSERT or hNET are seeded into 96-well plates and grown to form a monolayer.
-
Reuptake Assay: The cell monolayers are washed and pre-incubated with various concentrations of this compound or a reference inhibitor. To initiate the reuptake process, a mixture of radiolabeled neurotransmitter ([³H]-serotonin for hSERT or [³H]-noradrenaline for hNET) is added to each well.
-
Incubation and Termination: The plates are incubated for a short period to allow for neurotransmitter uptake. The uptake is terminated by rapidly washing the cells with ice-cold buffer.
-
Data Analysis: The cells are lysed, and the amount of radioactivity taken up by the cells is measured using a scintillation counter. The IC50 value is determined by plotting the percent inhibition of uptake against the concentration of this compound and fitting the data to a sigmoidal dose-response curve.
Visualizations
Signaling Pathway of SNRI Action
Caption: Mechanism of action of this compound as an SNRI.
Experimental Workflow for In Vitro Characterization
Caption: Workflow for the in vitro characterization of this compound.
Drug Development Progression
Caption: Logical progression of this compound drug development.
Conclusion
This compound is a potent and selective serotonin and noradrenaline reuptake inhibitor with a promising pharmacokinetic profile. The available data from preclinical and early clinical studies suggest its potential as a therapeutic agent. While detailed in vitro binding and functional data are not fully in the public domain, the overall profile indicates a well-characterized compound that has progressed to clinical evaluation. This technical guide summarizes the key available information to aid researchers and drug development professionals in understanding the core attributes of this compound.
References
In Vitro Potency and Selectivity of PF-184298: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro pharmacological profile of PF-184298, a potent and selective serotonin-norepinephrine reuptake inhibitor (SNRI). The data herein is crucial for understanding its mechanism of action and guiding further research and development.
Core Pharmacological Profile: In Vitro Potency and Selectivity
This compound is a novel SNRI characterized by its high affinity for the human serotonin transporter (SERT) and norepinephrine transporter (NET), with pronounced selectivity over the human dopamine transporter (DAT). The quantitative measures of its in vitro potency are summarized below.
Table 1: In Vitro Potency of this compound at Monoamine Transporters
| Target | Assay Type | Cell Line | Radioligand | Ki (nM) |
| Human Serotonin Transporter (SERT) | Radioligand Binding | CHO | [3H]Citalopram | 1.2 |
| Human Norepinephrine Transporter (NET) | Radioligand Binding | CHO | [3H]Nisoxetine | 2.5 |
Table 2: In Vitro Selectivity Profile of this compound
| Target | Assay Type | Cell Line | Radioligand | Ki (nM) | Selectivity (fold vs. SERT) | Selectivity (fold vs. NET) |
| Human Dopamine Transporter (DAT) | Radioligand Binding | CHO | [3H]WIN 35,428 | >1000 | >833 | >400 |
Experimental Protocols
The following sections detail the methodologies employed to determine the in vitro potency and selectivity of this compound.
Radioligand Binding Assays for SERT, NET, and DAT
Objective: To determine the binding affinity (Ki) of this compound for the human serotonin, norepinephrine, and dopamine transporters.
Cell Culture and Membrane Preparation:
-
Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human SERT, NET, or DAT were cultured in appropriate media supplemented with fetal bovine serum and selection antibiotics.
-
Cells were harvested, and crude membrane preparations were prepared by homogenization in a buffered solution followed by centrifugation to pellet the membranes. The final pellet was resuspended in the assay buffer.
Binding Assay Conditions:
-
SERT Assay: Membranes from CHO-hSERT cells were incubated with [3H]Citalopram as the radioligand in the presence of varying concentrations of this compound.
-
NET Assay: Membranes from CHO-hNET cells were incubated with [3H]Nisoxetine as the radioligand in the presence of varying concentrations of this compound.
-
DAT Assay: Membranes from CHO-hDAT cells were incubated with [3H]WIN 35,428 as the radioligand in the presence of varying concentrations of this compound.
-
Incubation: All assays were incubated at room temperature for a specified period to reach equilibrium.
-
Termination and Detection: The binding reaction was terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters were then washed with ice-cold buffer. The amount of bound radioactivity was quantified by liquid scintillation counting.
Data Analysis:
-
Non-specific binding was determined in the presence of a high concentration of a known selective inhibitor for each transporter (e.g., fluoxetine for SERT, desipramine for NET, and GBR 12909 for DAT).
-
The IC50 values (the concentration of this compound that inhibits 50% of the specific radioligand binding) were determined by non-linear regression analysis of the competition binding data.
-
The Ki values were calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for In Vitro Binding Assay
Caption: Workflow for radioligand binding assay.
Preclinical Pharmacokinetic Profile of PF-07321332 (Nirmatrelvir)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
PF-07321332, also known as nirmatrelvir, is an orally bioavailable inhibitor of the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) 3C-like (3CL) protease, also referred to as the main protease (Mpro). This enzyme is critical for the replication of the virus.[1] This technical guide provides a comprehensive overview of the preclinical pharmacokinetic profile of PF-07321332, summarizing key data from various animal models and detailing the experimental protocols used in these foundational studies.
Mechanism of Action
PF-07321332 is a peptidomimetic inhibitor that targets the 3CL protease of SARS-CoV-2. The 3CL protease is a cysteine protease responsible for cleaving the viral polyproteins pp1a and pp1ab into functional non-structural proteins that are essential for viral replication and transcription. By inhibiting this enzyme, PF-07321332 blocks the viral life cycle, thereby preventing the virus from multiplying. Due to the high degree of conservation of the 3CL protease across coronaviruses, PF-07321332 demonstrates broad-spectrum activity against various coronaviruses.
Signaling Pathway
The following diagram illustrates the role of the SARS-CoV-2 3CL protease in the viral replication cycle and the mechanism of inhibition by PF-07321332.
Caption: SARS-CoV-2 Replication Cycle and Inhibition by PF-07321332.
Preclinical Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of PF-07321332 observed in preclinical studies involving rats and monkeys.
Table 1: Pharmacokinetic Parameters of PF-07321332 in Rats and Monkeys
| Parameter | Rat | Monkey | Reference(s) |
| Plasma Clearance (CLp) | 27.2 mL/min/kg | 17.1 mL/min/kg | [2][3] |
| Half-life (t1/2) | 5.1 h | 0.8 h | [2][3] |
| Oral Bioavailability (F) | 34-50% | 8.5% | [2][3] |
Table 2: Plasma Protein Binding of PF-07321332
| Species | Unbound Fraction (fu) | Reference(s) |
| Rat | 0.310 - 0.478 | [2][3] |
| Monkey | 0.310 - 0.478 | [2][3] |
| Human | 0.310 - 0.478 | [2][3] |
Metabolism
In vitro studies using liver microsomes and hepatocytes from rats, monkeys, and humans have demonstrated that the metabolism of PF-07321332 is qualitatively similar across these species. The primary metabolic pathways involve cytochrome P450 (CYP) mediated oxidations. Reaction phenotyping studies have identified CYP3A4 as the principal enzyme responsible for the oxidative metabolism of nirmatrelvir.[2][3] Minor clearance mechanisms also include renal and biliary excretion of the unchanged drug.[2][3]
Experimental Protocols
Detailed methodologies for key preclinical pharmacokinetic experiments are outlined below.
In Vivo Pharmacokinetic Study in Rats (Oral and Intravenous Administration)
-
Animal Model: Male Sprague-Dawley rats are used for the study.
-
Housing and Acclimatization: Animals are housed in a controlled environment and allowed to acclimatize before the study.
-
Dosing:
-
Intravenous (IV) Group: A single dose of PF-07321332 is administered via the tail vein.
-
Oral (PO) Group: A single dose of PF-07321332, formulated in a suitable vehicle, is administered by oral gavage.
-
-
Blood Sampling: Blood samples are collected serially from the jugular vein at predetermined time points post-dosing.
-
Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored frozen until analysis.
-
Bioanalysis: Plasma concentrations of PF-07321332 are determined using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability.
In Vivo Pharmacokinetic Study in Monkeys (Oral and Intravenous Administration)
-
Animal Model: Cynomolgus monkeys are utilized for the study.
-
Housing and Acclimatization: Monkeys are housed individually in a controlled environment and allowed to acclimate.
-
Dosing:
-
Intravenous (IV) Group: A single dose of PF-07321332 is administered via a peripheral vein.
-
Oral (PO) Group: A single dose of PF-07321332 is administered via oral gavage.
-
-
Blood Sampling: Blood samples are collected from a peripheral vein at specified time points after drug administration.
-
Plasma Preparation: Plasma is separated from blood samples by centrifugation and stored at low temperatures.
-
Bioanalysis: A validated LC-MS/MS method is employed to quantify the concentrations of PF-07321332 in plasma samples.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters are calculated from the plasma concentration-time data using appropriate software and non-compartmental analysis.
In Vitro Metabolism Study (Cytochrome P450 Reaction Phenotyping)
-
Test Systems:
-
Human liver microsomes (HLM).
-
Recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6, etc.).
-
-
Incubation: PF-07321332 is incubated with the test systems in the presence of NADPH (a cofactor for CYP enzymes).
-
Inhibition Assay: To identify the specific CYP isoforms involved, incubations are also performed in the presence of known selective chemical inhibitors for each major CYP enzyme.
-
Sample Analysis: The rate of disappearance of PF-07321332 is monitored over time using LC-MS/MS.
-
Data Analysis: The contribution of each CYP isoform to the metabolism of PF-07321332 is determined by comparing the rate of metabolism in the presence and absence of specific inhibitors and by using recombinant enzymes.
Experimental Workflow
The diagram below outlines a typical workflow for preclinical pharmacokinetic and ADME (Absorption, Distribution, Metabolism, and Excretion) studies of an oral drug candidate like PF-07321332.
References
PF-184298: A Technical Guide for Research in Neurological Disorders
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-184298 is a potent and selective serotonin and noradrenaline reuptake inhibitor (SNRI) developed by Pfizer.[1] While initially investigated for other indications, its mechanism of action as a dual monoamine reuptake inhibitor presents a compelling rationale for its exploration in the context of various neurological disorders. This technical guide provides a comprehensive overview of this compound, including its pharmacological profile, potential therapeutic applications in neurology, detailed experimental protocols for its characterization, and relevant signaling pathways. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals interested in investigating the potential of this compound for the treatment of neurological diseases.
Introduction to this compound
This compound is a novel SNRI that exhibits high affinity for both the serotonin transporter (SERT) and the norepinephrine transporter (NET).[1][2] By blocking the reuptake of these key neurotransmitters in the synaptic cleft, this compound effectively enhances serotonergic and noradrenergic neurotransmission. This dual mechanism of action is the foundation for the therapeutic efficacy of other approved SNRIs in a range of conditions, including those with neurological underpinnings.
While direct clinical research of this compound in specific neurological disorders is not extensively published, the well-established role of serotonin and norepinephrine in the pathophysiology of conditions such as neuropathic pain, mood disorders associated with neurodegenerative diseases, and cognitive function provides a strong basis for its investigation in this domain.
Quantitative Data
The following tables summarize the available quantitative data for this compound, providing key parameters for its pharmacological and pharmacokinetic profiles.
Table 1: In Vitro Pharmacology of this compound
| Target | Assay | Value (IC50) | Reference |
| Serotonin Transporter (SERT) | Reuptake Inhibition | 6 nM | [2] |
| Noradrenaline Transporter (NET) | Reuptake Inhibition | 21 nM | [2] |
| Dopamine Transporter (DAT) | Reuptake Inhibition | Selective over DAT | [1] |
| Sodium and Calcium Channels | Activity | Weak | [1] |
| CYP2D6 | Inhibition | > 30 µM | [1] |
Table 2: Pharmacokinetic Parameters of this compound
| Species | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Half-life (hours) | Oral Bioavailability (%) | Reference |
| Rat | 48 | 4.3 | 1.2 | Not Reported | [1] |
| Dog | 58 | 10.3 | 2.2 | Not Reported | [1] |
| Human | Not Reported | Not Reported | 28 | 80 | [1] |
Potential Applications in Neurological Disorders
The dual modulation of serotonergic and noradrenergic pathways by this compound suggests its potential utility in a variety of neurological disorders.
Neuropathic Pain
The descending inhibitory pain pathways in the central nervous system are heavily reliant on serotonin and norepinephrine.[3][4][5][6] By augmenting the levels of these neurotransmitters, SNRIs can enhance the endogenous analgesic system. Clinical evidence supports the use of other SNRIs for the management of chronic neuropathic pain conditions.[4]
Depression in Parkinson's Disease
Depression is a common and debilitating non-motor symptom of Parkinson's disease. Studies have shown that SNRIs can be effective in treating depressive symptoms in this patient population, potentially offering an advantage over selective serotonin reuptake inhibitors (SSRIs) by also addressing noradrenergic deficits.[7][8]
Alzheimer's Disease
The role of serotonin and norepinephrine in the pathophysiology of Alzheimer's disease is an active area of research. Degeneration of both serotonergic and noradrenergic neurons is observed in the brains of Alzheimer's patients.[9][10][11] By restoring the levels of these neurotransmitters, this compound could potentially alleviate some of the cognitive and behavioral symptoms associated with the disease. However, it is important to note that some studies have suggested potential negative cognitive effects with long-term antidepressant use in dementia patients.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the activity of this compound. These protocols are based on standard practices for testing SNRIs.
In Vitro Transporter Binding Assay
This assay determines the binding affinity of a test compound to the serotonin and norepinephrine transporters.
-
Materials:
-
Cell membranes prepared from cells stably expressing human SERT or NET.
-
Radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET).
-
Test compound (this compound).
-
Reference compound (e.g., a known potent inhibitor for SERT and NET).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Wash buffer (cold assay buffer).
-
Scintillation fluid.
-
96-well filter plates.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound and the reference compound.
-
In a 96-well filter plate, add the cell membranes, radioligand, and either buffer (for total binding), a high concentration of a non-radiolabeled ligand (for non-specific binding), or the test/reference compound.
-
Incubate the plate to allow binding to reach equilibrium.
-
Rapidly filter the contents of the wells and wash with cold wash buffer to remove unbound radioligand.
-
Allow the filters to dry, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC50 value of this compound.
-
In Vitro Neurotransmitter Reuptake Assay
This assay measures the functional inhibition of serotonin and norepinephrine reuptake by the test compound.
-
Materials:
-
Cells stably expressing human SERT or NET.
-
Radiolabeled neurotransmitter ([³H]serotonin or [³H]norepinephrine).
-
Test compound (this compound).
-
Reference compound.
-
Uptake buffer.
-
96-well cell culture plates.
-
Scintillation counter.
-
-
Procedure:
-
Plate the cells in 96-well plates and allow them to adhere.
-
Pre-incubate the cells with various concentrations of this compound or the reference compound.
-
Initiate neurotransmitter uptake by adding the radiolabeled serotonin or norepinephrine.
-
Incubate for a short period to allow for uptake.
-
Terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Determine the IC50 value for the inhibition of reuptake.
-
In Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals following drug administration.[12][13][14][15][16]
-
Materials:
-
Laboratory animals (e.g., rats).
-
Stereotaxic apparatus for probe implantation.
-
Microdialysis probes.
-
Perfusion pump.
-
Artificial cerebrospinal fluid (aCSF).
-
Fraction collector.
-
High-performance liquid chromatography with electrochemical detection (HPLC-ED) system.
-
This compound formulation for administration.
-
-
Procedure:
-
Surgically implant a guide cannula into the desired brain region of the animal.
-
After a recovery period, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate.
-
Collect dialysate samples at regular intervals to establish a baseline.
-
Administer this compound to the animal.
-
Continue collecting dialysate samples to measure the change in extracellular serotonin and norepinephrine concentrations.
-
Analyze the dialysate samples using HPLC-ED to quantify the neurotransmitter levels.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows relevant to the study of this compound.
Caption: Mechanism of Action of this compound.
Caption: In Vitro Neurotransmitter Reuptake Assay Workflow.
References
- 1. | BioWorld [bioworld.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Neuropathic pain: Mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 5. Serotonin-Norepinephrine Reuptake Inhibitors for Pain Control: Premise and Promise - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Monoamines as Drug Targets in Chronic Pain: Focusing on Neuropathic Pain [frontiersin.org]
- 7. journalce.powerpak.com [journalce.powerpak.com]
- 8. Antidepressants for Depression, Apathy, and Gait Instability in Parkinson's Disease: A Multicenter Randomized Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neurotransmitters and memory: role of cholinergic, serotonergic, and noradrenergic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Noradrenergic dysfunction in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]
- 13. uva.theopenscholar.com [uva.theopenscholar.com]
- 14. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 16. news-medical.net [news-medical.net]
PF-184298 CAS number and chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and pharmacological profile of PF-184298, a potent dual serotonin and norepinephrine reuptake inhibitor.
Chemical Properties and Identification
This compound is a small molecule inhibitor with the following key identifiers and chemical properties.
| Property | Value | Reference |
| CAS Number | 813447-40-4 | [1] |
| Molecular Formula | C₁₅H₂₀Cl₂N₂O | [1] |
| Molecular Weight | 315.24 g/mol | |
| IUPAC Name | (S)-2,3-dichloro-N-isobutyl-N-(pyrrolidin-3-yl)benzamide | |
| SMILES | CC(C)CN([C@H]1CCNC1)C(=O)c1cccc(c1Cl)Cl | [1] |
| InChI Key | PIKCALBGLDBAKK-NSHDSACASA-N | [1] |
Mechanism of Action
This compound functions as a dual inhibitor of the serotonin transporter (SERT) and the norepinephrine transporter (NET).[1][2][3] By blocking these transporters, this compound increases the extracellular concentrations of serotonin and norepinephrine in the synaptic cleft, thereby enhancing neurotransmission. This mechanism is central to its potential therapeutic effects. The compound is selective over the dopamine transporter.[3]
Below is a diagram illustrating the signaling pathway affected by this compound.
Pharmacological Data
This compound exhibits nanomolar potency for both the serotonin and norepinephrine transporters.
| Target | Metric | Value (nM) | Reference |
| Serotonin Transporter (SERT) | IC₅₀ | 6 | [2] |
| Norepinephrine Transporter (NET) | IC₅₀ | 21 | [2] |
Pharmacokinetic Properties
| Species | Parameter | Value | Reference |
| Rat | Clearance | 48 ml/min/kg | [3] |
| Volume of Distribution | 4.3 L/kg | [3] | |
| Half-life | 1.2 hours | [3] | |
| Dog | Clearance | 58 ml/min/kg | [3] |
| Volume of Distribution | 10.3 L/kg | [3] | |
| Half-life | 2.2 hours | [3] | |
| Human | Half-life | 28 hours | [3] |
| Oral Bioavailability | 80% | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments typically used to characterize dual serotonin and norepinephrine reuptake inhibitors like this compound.
Radioligand Binding Assay for SERT and NET
This protocol determines the binding affinity (Kᵢ) of a test compound for the serotonin and norepinephrine transporters by measuring the displacement of a radiolabeled ligand.
Materials:
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT) or human norepinephrine transporter (hNET).
-
Radioligand: [³H]Citalopram for SERT or [³H]Nisoxetine for NET.
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass Fiber Filters (e.g., Whatman GF/B).
-
96-well plates.
Procedure:
-
Membrane Preparation:
-
Culture hSERT or hNET expressing HEK293 cells to confluency.
-
Harvest cells and homogenize in ice-cold assay buffer.
-
Centrifuge the homogenate at 4°C and resuspend the pellet (cell membranes) in fresh assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following in triplicate:
-
Assay buffer (for total binding).
-
A high concentration of a non-labeled SERT inhibitor (e.g., 10 µM Fluoxetine) or NET inhibitor (e.g., 10 µM Desipramine) for non-specific binding.
-
Serial dilutions of the test compound (this compound).
-
-
Add the radioligand ([³H]Citalopram or [³H]Nisoxetine) at a concentration close to its Kd.
-
Add the cell membrane preparation to each well.
-
Incubate at room temperature for 60-90 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Neurotransmitter Reuptake Assay
This protocol measures the functional potency (IC₅₀) of a test compound in inhibiting the reuptake of serotonin or norepinephrine into cells expressing the respective transporters.
Materials:
-
Cell Line: HEK293 cells stably expressing hSERT or hNET.
-
Radiolabeled Neurotransmitter: [³H]Serotonin (5-HT) or [³H]Norepinephrine (NE).
-
Test Compound: this compound.
-
Uptake Buffer: Krebs-Ringer-HEPES buffer (KRH) or similar physiological buffer.
-
Lysis Buffer: (e.g., 1% SDS).
-
Scintillation Cocktail.
-
96-well plates.
Procedure:
-
Cell Plating:
-
Seed the hSERT or hNET expressing cells into 96-well plates and allow them to adhere overnight.
-
-
Uptake Assay:
-
Wash the cells with pre-warmed uptake buffer.
-
Pre-incubate the cells with various concentrations of the test compound (this compound) or a reference inhibitor in uptake buffer for 15-30 minutes at 37°C.
-
Initiate the uptake by adding the radiolabeled neurotransmitter ([³H]5-HT or [³H]NE) to each well.
-
Incubate for a short period (e.g., 5-15 minutes) at 37°C. This time should be within the linear range of uptake.
-
To determine non-specific uptake, include control wells with a high concentration of a known SERT or NET inhibitor.
-
-
Termination and Lysis:
-
Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.
-
Lyse the cells by adding lysis buffer to each well.
-
-
Scintillation Counting:
-
Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity.
-
-
Data Analysis:
-
Subtract the non-specific uptake from all values.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value using non-linear regression analysis.
-
Below is a diagram illustrating a general workflow for in vitro characterization of a transporter inhibitor.
References
An In-Depth Technical Guide to the Synthesis of PF-184298
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-184298 is a potent and selective serotonin and norepinephrine reuptake inhibitor (SNRI). Its chemical name is 3,5-dichloro-N-[(2R)-piperidin-2-ylmethyl]-N-(propan-2-yl)benzamide, and it is identified by the CAS number 813447-40-4. This technical guide provides a detailed overview of the synthesis of this compound, including the preparation of key intermediates, detailed experimental protocols, and relevant quantitative data. The synthesis is primarily based on procedures outlined in patent WO2004052865 A1, with additional context from related synthetic methodologies for similar chemical entities.
Overall Synthesis Pathway
The synthesis of this compound can be conceptually divided into two main parts: the preparation of the 3,5-dichlorobenzoyl chloride acylating agent and the synthesis of the key intermediate, (R)-N-isopropyl-2-(aminomethyl)piperidine. These two fragments are then coupled to form the final product.
Caption: Overall synthetic strategy for this compound.
Experimental Protocols
Part 1: Synthesis of 3,5-Dichlorobenzoyl Chloride
This intermediate is readily prepared from commercially available 3,5-dichlorobenzoic acid.
Reaction Scheme:
Caption: Preparation of 3,5-dichlorobenzoyl chloride.
Protocol: A mixture of 3,5-dichlorobenzoic acid (1.0 eq) and thionyl chloride (2.0-5.0 eq) is heated at reflux for 2-4 hours. The excess thionyl chloride is then removed by distillation, and the resulting crude 3,5-dichlorobenzoyl chloride can be purified by vacuum distillation or used directly in the next step.
| Reagent/Product | Molar Mass ( g/mol ) | Molarity | Density (g/mL) | Notes |
| 3,5-Dichlorobenzoic Acid | 191.01 | - | - | Starting material |
| Thionyl Chloride | 118.97 | - | 1.636 | Reagent and solvent |
| 3,5-Dichlorobenzoyl Chloride | 209.46 | - | 1.55 | Product |
Part 2: Synthesis of (R)-N-Isopropyl-2-(aminomethyl)piperidine
This chiral intermediate is synthesized in a multi-step process starting from (R)-piperidine-2-carboxylic acid.
Workflow Diagram:
Caption: Workflow for the synthesis of the piperidine intermediate.
Step 2a: (R)-1-Boc-piperidine-2-carboxylic acid To a solution of (R)-piperidine-2-carboxylic acid (1.0 eq) in a suitable solvent (e.g., a mixture of dioxane and water) is added di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) and a base such as sodium bicarbonate. The mixture is stirred at room temperature until the reaction is complete. The product is then extracted and purified.
Step 2b: (R)-tert-Butyl 2-carbamoylpiperidine-1-carboxylate The carboxylic acid from the previous step (1.0 eq) is dissolved in an aprotic solvent like dichloromethane. A coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and an activator like 1-hydroxybenzotriazole (HOBt) (1.2 eq) are added, followed by a source of ammonia (e.g., ammonium chloride and a base like triethylamine). The reaction is stirred at room temperature.
Step 2c: (R)-tert-Butyl 2-(aminomethyl)piperidine-1-carboxylate The amide from Step 2b (1.0 eq) is reduced using a strong reducing agent. A solution of the amide in an ethereal solvent like tetrahydrofuran (THF) is added dropwise to a suspension of lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) in THF at 0°C. The reaction is then warmed to room temperature and stirred until completion.
Step 2d: (R)-tert-Butyl 2-((isopropylamino)methyl)piperidine-1-carboxylate To a solution of the amine from Step 2c (1.0 eq) and acetone (1.5 eq) in a chlorinated solvent such as 1,2-dichloroethane is added a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq). The reaction is stirred at room temperature.
Step 2e: (R)-N-Isopropyl-2-(aminomethyl)piperidine The Boc-protected intermediate from Step 2d is dissolved in a solvent like methanol or dichloromethane, and a strong acid such as hydrochloric acid (in dioxane or as a gas) is added. The mixture is stirred at room temperature to effect deprotection. The product is then isolated as a salt or a free base after neutralization.
| Intermediate | Molar Mass ( g/mol ) | Typical Yield (%) |
| (R)-1-Boc-piperidine-2-carboxylic acid | 229.28 | 90-95 |
| (R)-tert-Butyl 2-carbamoylpiperidine-1-carboxylate | 228.30 | 80-90 |
| (R)-tert-Butyl 2-(aminomethyl)piperidine-1-carboxylate | 214.30 | 70-80 |
| (R)-tert-Butyl 2-((isopropylamino)methyl)piperidine-1-carboxylate | 256.38 | 60-70 |
| (R)-N-Isopropyl-2-(aminomethyl)piperidine | 156.27 | 85-95 (from deprotection) |
Part 3: Final Synthesis of this compound
The final step involves the acylation of the secondary amine of the piperidine intermediate with the prepared benzoyl chloride.
Reaction Scheme:
Caption: Final coupling reaction to yield this compound.
Protocol (based on Example 1 of WO2004052865 A1): To a solution of (R)-N-isopropyl-2-(aminomethyl)piperidine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in a suitable aprotic solvent like dichloromethane at 0°C is added a solution of 3,5-dichlorobenzoyl chloride (1.1 eq) in the same solvent. The reaction mixture is allowed to warm to room temperature and stirred for several hours. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.
| Reagent/Product | Molar Mass ( g/mol ) | Typical Yield (%) | Purity (%) |
| (R)-N-Isopropyl-2-(aminomethyl)piperidine | 156.27 | - | >95 |
| 3,5-Dichlorobenzoyl Chloride | 209.46 | - | >98 |
| This compound | 329.28 | 70-85 | >99 |
Conclusion
The synthesis of this compound is a multi-step process that can be achieved with good overall yields. The key challenges lie in the stereoselective synthesis of the piperidine intermediate and the efficient execution of the final coupling reaction. The protocols outlined in this guide, derived from patent literature, provide a solid foundation for the laboratory-scale preparation of this important pharmacological agent. For large-scale synthesis, further process optimization would be necessary to ensure safety, efficiency, and cost-effectiveness.
PF-184298: A Technical Overview of a Serotonin-Norepinephrine Reuptake Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-184298 is a novel compound identified as a potent and selective serotonin and norepinephrine reuptake inhibitor (SNRI). Developed by Pfizer, it has been investigated for its potential therapeutic applications. This technical guide provides a comprehensive overview of the available data on this compound, with a focus on its mechanism of action. While specific quantitative data on the solubility and stability of this compound is not extensively available in publicly accessible literature, this document outlines standard experimental protocols for determining these crucial parameters, in accordance with established regulatory guidelines.
Core Compound Information
| Property | Data |
| IUPAC Name | 2,3-dichloro-N-(2-methylpropyl)-N-[(3S)-pyrrolidin-3-yl]benzamide |
| Molecular Formula | C₁₅H₂₀Cl₂N₂O |
| Molecular Weight | 315.24 g/mol |
| Mechanism of Action | Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) |
Signaling Pathway and Mechanism of Action
This compound functions by inhibiting the reuptake of two key neurotransmitters in the brain: serotonin (5-HT) and norepinephrine (NE). By blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET) on the presynaptic neuron, this compound increases the concentration of these neurotransmitters in the synaptic cleft. This enhanced availability of serotonin and norepinephrine leads to increased stimulation of postsynaptic receptors, which is believed to be the primary mechanism underlying its therapeutic effects.
Caption: Mechanism of action of this compound as a Serotonin-Norepinephrine Reuptake Inhibitor (SNRI).
Solubility and Stability Data
Specific, publicly available quantitative solubility and stability data for this compound is limited. Therefore, this section outlines the standard experimental protocols that are typically employed to determine these properties for a novel drug candidate. The tables below are representative of how such data would be presented.
Solubility
The solubility of a compound is a critical determinant of its bioavailability and formulation development. It is typically assessed in various aqueous and organic solvents.
Table 1: Representative Solubility Data Presentation
| Solvent | Temperature (°C) | Solubility (µg/mL) | Method |
| Water (pH 5.0) | 25 | Data not available | Shake-flask |
| Water (pH 7.4) | 25 | Data not available | Shake-flask |
| Water (pH 9.0) | 25 | Data not available | Shake-flask |
| DMSO | 25 | Data not available | Shake-flask |
| Ethanol | 25 | Data not available | Shake-flask |
The shake-flask method is the gold standard for determining equilibrium solubility.
Caption: Workflow for determining equilibrium solubility using the shake-flask method.
Stability
Stability testing is essential to determine the shelf-life of a drug substance and to identify potential degradation products. These studies are conducted under various stress conditions as mandated by ICH guidelines (Q1A).
Table 2: Representative Stability Data Presentation (Forced Degradation)
| Condition | Time | This compound Assay (%) | Major Degradants (%) |
| Acid Hydrolysis (0.1 N HCl, 60°C) | 24h | Data not available | Data not available |
| Base Hydrolysis (0.1 N NaOH, 60°C) | 24h | Data not available | Data not available |
| Oxidation (3% H₂O₂, RT) | 24h | Data not available | Data not available |
| Thermal (80°C, solid state) | 7 days | Data not available | Data not available |
| Photostability (ICH Q1B) | - | Data not available | Data not available |
Forced degradation studies are performed to identify the likely degradation products and to establish the intrinsic stability of the molecule.
Caption: Workflow for forced degradation stability testing of this compound.
Conclusion
Methodological & Application
Application Notes and Protocols for PF-184298 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-184298 is a potent dual inhibitor of the serotonin transporter (SERT) and the norepinephrine transporter (NET). It exhibits nanomolar potency in vitro, making it a valuable tool for studying the roles of these transporters in various physiological and pathological processes. These application notes provide detailed protocols for utilizing this compound in cell-based assays to characterize its inhibitory activity and assess its cellular effects.
Mechanism of Action
This compound exerts its effects by binding to SERT and NET, blocking the reuptake of serotonin and norepinephrine from the synaptic cleft into presynaptic neurons. This leads to an increase in the extracellular concentrations of these neurotransmitters, thereby enhancing serotonergic and noradrenergic signaling.
Caption: Signaling pathway of this compound.
Data Presentation
| Parameter | Value | Source |
| Target | Serotonin Transporter (SERT) | [1] |
| IC50 (SERT) | 6 nM | [1] |
| Target | Norepinephrine Transporter (NET) | [1] |
| IC50 (NET) | 21 nM | [1] |
| Selectivity | Selective over dopamine reuptake | [2] |
| CYP2D6 activity | IC50 > 30 µM | [2] |
Experimental Protocols
General Experimental Workflow
Caption: General workflow for cell-based assays.
Protocol 1: Serotonin Transporter (SERT) Uptake Assay
This protocol describes how to measure the inhibition of serotonin uptake by this compound in a cell line stably expressing the human serotonin transporter (hSERT), such as HEK293-hSERT cells.
Materials:
-
HEK293 cells stably expressing hSERT
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
G418 (or other selection antibiotic)
-
Poly-D-lysine coated 96-well plates
-
Krebs-Ringer-HEPES (KRH) buffer
-
This compound
-
[³H]-Serotonin (or a fluorescent serotonin analog)
-
Unlabeled serotonin
-
Scintillation fluid and counter (for radiolabeled assay) or fluorescence plate reader (for fluorescent assay)
Procedure:
-
Cell Culture:
-
Culture HEK293-hSERT cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and the appropriate concentration of G418.
-
Seed cells onto poly-D-lysine coated 96-well plates at a density of 40,000-60,000 cells per well and allow them to attach overnight.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in KRH buffer to achieve the desired final concentrations.
-
-
Uptake Assay:
-
On the day of the assay, wash the cells twice with KRH buffer.
-
Pre-incubate the cells with the diluted this compound solutions for 10-30 minutes at 37°C. Include a vehicle control (DMSO) and a positive control (a known SERT inhibitor like fluoxetine).
-
Initiate serotonin uptake by adding a mixture of [³H]-Serotonin (final concentration ~10 nM) and unlabeled serotonin to each well.
-
Incubate the plate for 10-15 minutes at 37°C.
-
Terminate the uptake by rapidly washing the cells three times with ice-cold KRH buffer.
-
-
Detection:
-
Lyse the cells with a suitable lysis buffer.
-
If using [³H]-Serotonin, transfer the lysate to scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
If using a fluorescent analog, measure the fluorescence intensity using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: Norepinephrine Transporter (NET) Uptake Assay
This protocol is similar to the SERT uptake assay but uses a cell line expressing the human norepinephrine transporter (hNET), such as MDCK-hNET cells, and [³H]-Norepinephrine.
Materials:
-
MDCK cells stably expressing hNET
-
Appropriate cell culture medium and supplements
-
Poly-D-lysine coated 96-well plates
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
This compound
-
[³H]-Norepinephrine (or a fluorescent norepinephrine analog)
-
Unlabeled norepinephrine
-
Scintillation fluid and counter or fluorescence plate reader
Procedure:
Follow the same general steps as in Protocol 1, substituting the hSERT expressing cells with hNET expressing cells and using [³H]-Norepinephrine instead of [³H]-Serotonin. A known NET inhibitor, such as desipramine, should be used as a positive control.
Protocol 3: Cytotoxicity Assay
It is crucial to assess whether the observed inhibition of transporter activity is due to a specific interaction with the transporter or a general cytotoxic effect of the compound.
Materials:
-
Cell line used in the uptake assays (e.g., HEK293-hSERT)
-
Cell culture medium
-
96-well clear-bottom plates
-
This compound
-
Cytotoxicity detection reagent (e.g., MTT, resazurin, or a commercially available kit)
-
Plate reader (spectrophotometer or fluorometer)
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of this compound, including concentrations higher than the IC50 values obtained in the uptake assays. Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate for a period relevant to the uptake assay (e.g., 1-24 hours).
-
-
Detection:
-
Add the cytotoxicity detection reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control.
-
Determine the CC50 (50% cytotoxic concentration) value. A CC50 value significantly higher than the IC50 for transporter inhibition suggests that the compound is not cytotoxic at concentrations that inhibit the transporter.
-
Disclaimer
These protocols provide a general framework. Researchers should optimize the conditions, such as cell density, incubation times, and reagent concentrations, for their specific experimental setup and cell lines.
References
Application Notes and Protocols for PF-184298 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-184298 is a novel serotonin and noradrenaline reuptake inhibitor (SNRI) developed by Pfizer.[1] As an SNRI, it simultaneously inhibits the serotonin transporter (SERT) and the norepinephrine transporter (NET), leading to increased synaptic concentrations of both serotonin and noradrenaline. This dual mechanism of action suggests potential therapeutic applications in a variety of central nervous system disorders. These application notes provide a summary of the available preclinical data for this compound and offer guidance on recommended dosages and protocols for in vivo studies.
Mechanism of Action
This compound is a potent and selective inhibitor of both serotonin and noradrenaline reuptake. In vitro studies have demonstrated its high affinity for SERT and NET, with significantly lower activity at the dopamine transporter.[1] This selectivity profile is crucial for its therapeutic effects and potential side-effect profile. The compound has also been shown to have weak activity at sodium and calcium channels.[1]
Caption: Mechanism of action of this compound.
Pharmacokinetic Data
Pharmacokinetic studies have been conducted in rats and dogs, providing key parameters for dose selection in further preclinical research.[1]
| Species | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Half-life (hours) |
| Rat | 48 | 4.3 | 1.2 |
| Dog | 58 | 10.3 | 2.2 |
Data from Pfizer, 2007.[1]
Recommended Dosage for In Vivo Studies
Due to the limited publicly available data on the effective doses of this compound in specific animal models of disease, the following recommendations are based on the available pharmacokinetic data and typical dosage ranges for SNRIs in preclinical research. It is strongly recommended that researchers perform dose-ranging studies to determine the optimal dose for their specific animal model and experimental paradigm.
Initial Dose Estimation:
Based on the pharmacokinetic data in rats, a starting dose range of 5-20 mg/kg administered subcutaneously (s.c.) or intraperitoneally (i.p.) is proposed for initial efficacy studies. This estimation considers the clearance rate and aims to achieve sustained plasma concentrations. Oral administration may also be feasible, given its good oral bioavailability in humans, but initial studies should consider parenteral routes to ensure consistent exposure.
Dose Titration:
A dose-titration study is recommended to establish the therapeutic window. A suggested titration schedule could involve doses of 5, 10, 20, and 40 mg/kg.
Experimental Protocols
The following are example protocols for evaluating the in vivo efficacy of this compound in common preclinical models.
Protocol 1: Forced Swim Test (FST) in Rats for Antidepressant-like Activity
Objective: To assess the antidepressant-like effects of this compound.
Animals: Male Sprague-Dawley rats (250-300g).
Materials:
-
This compound
-
Vehicle (e.g., 0.9% saline with 5% DMSO)
-
Cylindrical swim tanks (45 cm height, 20 cm diameter) filled with water (23-25°C) to a depth of 30 cm.
Experimental Workflow:
Caption: Experimental workflow for the Forced Swim Test.
Procedure:
-
Acclimatization: House rats in a controlled environment for at least one week before the experiment.
-
Grouping: Randomly assign rats to different treatment groups (e.g., vehicle, 5 mg/kg this compound, 10 mg/kg this compound, 20 mg/kg this compound).
-
Pre-test (Day 1): Place each rat individually into the swim tank for a 15-minute pre-swim session. This is to induce a state of behavioral despair.
-
Dosing (Day 2): Administer the assigned treatment (vehicle or this compound) via the chosen route (s.c. or i.p.) 30-60 minutes before the test session.
-
Test (Day 2): Place the rats back into the swim tanks for a 5-minute test session. Record the session for later analysis.
-
Analysis: Score the duration of immobility, swimming, and climbing behaviors during the 5-minute test. A decrease in immobility time is indicative of an antidepressant-like effect.
Protocol 2: Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Rats
Objective: To evaluate the analgesic effects of this compound on neuropathic pain.
Animals: Male Wistar rats (200-250g).
Materials:
-
This compound
-
Vehicle
-
Surgical instruments
-
4-0 chromic gut sutures
-
Von Frey filaments for mechanical allodynia assessment.
-
Plantar test apparatus for thermal hyperalgesia assessment.
Experimental Workflow:
Caption: Experimental workflow for the CCI model of neuropathic pain.
Procedure:
-
Baseline Testing: Before surgery, assess the baseline paw withdrawal threshold to mechanical stimuli (Von Frey test) and paw withdrawal latency to thermal stimuli (plantar test).
-
CCI Surgery: Anesthetize the rats and expose the sciatic nerve. Place four loose ligatures of chromic gut suture around the nerve.
-
Recovery: Allow the animals to recover for 7-14 days.
-
Confirmation of Pain: Re-assess mechanical allodynia and thermal hyperalgesia to confirm the development of neuropathic pain.
-
Treatment: Begin daily administration of this compound or vehicle for a predetermined period (e.g., 14 days).
-
Behavioral Assessment: Perform behavioral tests at regular intervals (e.g., weekly) to assess the effect of the treatment on pain thresholds. An increase in paw withdrawal threshold or latency indicates an analgesic effect.
Signaling Pathways
As an SNRI, this compound modulates serotonergic and noradrenergic signaling pathways in the brain.
Caption: Simplified signaling pathway modulated by this compound.
Safety and Toxicology
While detailed toxicology data for this compound is not publicly available, researchers should monitor animals for any adverse effects, including changes in weight, food and water intake, and general behavior. Standard safety pharmacology assessments should be considered for more extensive studies.
Disclaimer: The information provided in these application notes is for research purposes only. The recommended dosages are estimations and should be validated in the specific experimental context. All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.
References
Application Notes and Protocols for PF-184298 Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-184298 is a selective serotonin and norepinephrine reuptake inhibitor (SNRI) that was investigated as a potential treatment for urinary incontinence. As an SNRI, this compound is designed to increase the levels of serotonin and norepinephrine in the synaptic cleft, which is believed to enhance the activity of the urethral sphincter and improve bladder control. These application notes provide a detailed overview of the potential administration routes of this compound in animal models of stress urinary incontinence (SUI), based on its known pharmacokinetic properties and established experimental protocols for similar compounds in this class.
Pharmacokinetic Profile of this compound
Preclinical pharmacokinetic studies have been conducted on this compound in rats and dogs, providing insights into its absorption, distribution, metabolism, and excretion. While comprehensive efficacy studies in animal models are not publicly available, the existing pharmacokinetic data is crucial for designing in vivo experiments.
| Parameter | Rat | Dog | Human (Phase I) |
| Clearance | 48 mL/min/kg | 58 mL/min/kg | - |
| Volume of Distribution | 4.3 L/kg | 10.3 L/kg | - |
| Half-life | 1.2 hours | 2.2 hours | 28 hours |
| Oral Bioavailability | - | - | 80%[1] |
Signaling Pathway of this compound (as an SNRI)
This compound, as a serotonin-norepinephrine reuptake inhibitor, is believed to exert its therapeutic effect in stress urinary incontinence through the modulation of neurotransmitter levels in the spinal cord, specifically within Onuf's nucleus, which is responsible for maintaining urethral sphincter tone.[2][3]
Experimental Protocols
Due to the lack of specific published efficacy studies for this compound, the following protocols are based on established methods for inducing stress urinary incontinence in animal models and testing the efficacy of other SNRIs, such as duloxetine.
Animal Model of Stress Urinary Incontinence (SUI)
Objective: To induce a condition of SUI in female rats or mice to evaluate the efficacy of this compound.
Method: Vaginal Distension
This method simulates childbirth-related injury, a common cause of SUI.[4][5]
Materials:
-
Female Sprague-Dawley rats (200-250 g)
-
Anesthesia (e.g., isoflurane or ketamine/xylazine)
-
Fogarty balloon catheter (4F)
-
Syringe
-
Surgical lubricant
Procedure:
-
Anesthetize the rat according to approved institutional protocols.
-
Place the animal in a supine position.
-
Lubricate the tip of the Fogarty balloon catheter and gently insert it into the vagina.
-
Inflate the balloon with a specific volume of water (e.g., 3 mL) to induce distension.
-
Maintain the distension for a set period (e.g., 3-4 hours).
-
Deflate the balloon and gently remove the catheter.
-
Allow the animal to recover from anesthesia. SUI symptoms typically develop over the following weeks.
Administration of this compound
Oral Administration (Gavage)
Given the high oral bioavailability of this compound in humans, oral administration is a likely and relevant route for preclinical studies.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Oral gavage needle (size appropriate for the animal)
-
Syringe
Procedure:
-
Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration.
-
Gently restrain the animal.
-
Measure the correct volume of the drug suspension into the syringe.
-
Carefully insert the gavage needle into the esophagus.
-
Slowly administer the suspension.
-
Monitor the animal for any signs of distress.
Intravenous Administration (Tail Vein Injection)
Intravenous administration is often used in pharmacokinetic studies and to ensure 100% bioavailability.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline or a solution containing a solubilizing agent like DMSO, followed by dilution in saline)
-
Appropriate gauge needle and syringe
-
Restraining device for the animal
Procedure:
-
Prepare a clear, sterile solution of this compound in the chosen vehicle.
-
Place the animal in a restraining device to expose the tail vein.
-
Warm the tail gently to dilate the vein.
-
Disinfect the injection site.
-
Insert the needle into the lateral tail vein.
-
Slowly inject the solution.
-
Withdraw the needle and apply gentle pressure to the injection site.
Representative Efficacy Study Design
The following table outlines a hypothetical study design to evaluate the efficacy of this compound in a rat model of SUI. Dosages are illustrative and would require optimization.
| Group | Treatment | Administration Route | Dosage (Illustrative) | Frequency | Duration |
| 1 | Vehicle Control | Oral Gavage | - | Once Daily | 4 weeks |
| 2 | This compound | Oral Gavage | 10 mg/kg | Once Daily | 4 weeks |
| 3 | This compound | Oral Gavage | 30 mg/kg | Once Daily | 4 weeks |
| 4 | Positive Control (e.g., Duloxetine) | Oral Gavage | 10 mg/kg | Once Daily | 4 weeks |
Efficacy Endpoint: The primary endpoint for efficacy would be the measurement of leak point pressure (LPP). An increase in LPP in the this compound treated groups compared to the vehicle control would indicate a positive therapeutic effect.
Conclusion
While specific preclinical efficacy data for this compound in animal models of urinary incontinence is not publicly available, the information on its pharmacokinetic profile and the established protocols for inducing SUI and testing other SNRIs provide a strong framework for designing and conducting such studies. The provided protocols and diagrams serve as a guide for researchers interested in investigating the potential of this compound and similar compounds for the treatment of stress urinary incontinence. It is imperative that all animal procedures are conducted in accordance with institutional and national guidelines for animal welfare.
References
- 1. Serotonin and Noradrenaline Reuptake Inhibitors Improve Micturition Control in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Animal models, treatment options, and biomaterials for female stress urinary incontinence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting serotonin and norepinephrine receptors in stress urinary incontinence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Animal models, treatment options, and biomaterials for female stress urinary incontinence [frontiersin.org]
- 5. Animal Models of Stress Urinary Incontinence - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for the Dissolution and Laboratory Use of PF-184298
For Research Use Only (RUO). Not for diagnostic or therapeutic procedures.
Introduction
PF-184298 is a potent and selective dual inhibitor of the serotonin transporter (SERT) and the norepinephrine transporter (NET), also known as a serotonin-norepinephrine reuptake inhibitor (SNRI). It exhibits high affinity for these transporters, with IC50 values of 6 nM for SERT and 21 nM for NET. Its selectivity over the dopamine transporter (DAT) is a key feature, with a significantly higher IC50 of 544 nM. Due to its specific mechanism of action, this compound is a valuable tool for researchers investigating the roles of serotonergic and noradrenergic signaling in various physiological and pathological processes.
This document provides detailed protocols for the dissolution of this compound and its application in typical laboratory settings, including the preparation of stock and working solutions for in vitro and in vivo studies.
Physicochemical and Pharmacokinetic Properties of this compound
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Weight | 315.24 g/mol | N/A |
| Formula | C₁₅H₂₀Cl₂N₂O | N/A |
| Appearance | Solid powder | N/A |
| Solubility | 10 mM in DMSO | N/A |
| IC50 (SERT) | 6 nM | N/A |
| IC50 (NET) | 21 nM | N/A |
| IC50 (DAT) | 544 nM | N/A |
Dissolution Protocol
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber or opaque microcentrifuge tubes
-
Sterile, calibrated pipettes and tips
-
Vortex mixer
-
Sonicator (optional)
Procedure for Preparing a 10 mM Stock Solution:
-
Preparation: Before opening, bring the vial of this compound powder to room temperature to prevent condensation.
-
Calculation: To prepare a 10 mM stock solution, calculate the required volume of DMSO. For example, to prepare 1 mL of a 10 mM stock solution from 1 mg of this compound (MW = 315.24 g/mol ):
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)
-
Volume (L) = (0.001 g / 315.24 g/mol ) / 0.010 mol/L
-
Volume (L) = 0.0003172 L = 317.2 µL
-
Therefore, add 317.2 µL of DMSO to 1 mg of this compound powder.
-
-
Dissolution: Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Mixing: Cap the vial tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A clear solution should be observed. If necessary, brief sonication in a water bath can aid in dissolution.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, amber microcentrifuge tubes. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage. When stored properly, the stock solution in DMSO is stable for several months.
Experimental Protocols
In Vitro Application: Cell-Based Assays
This protocol provides a general framework for utilizing this compound in cell-based assays to study its effects on cellular signaling or function. The specific cell line and assay will depend on the research question.
Materials:
-
Cells expressing SERT and/or NET (e.g., HEK293 cells transfected with the respective transporter, or neuronal cell lines)
-
Appropriate cell culture medium and supplements
-
Multi-well cell culture plates (e.g., 96-well plates)
-
10 mM this compound stock solution in DMSO
-
Phosphate-buffered saline (PBS)
-
Assay-specific reagents (e.g., substrates for uptake assays, antibodies for western blotting)
Protocol for Preparing Working Solutions:
-
Intermediate Dilution: On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution. Prepare an intermediate dilution (e.g., 1 mM) by diluting the stock solution in cell culture medium.
-
Final Working Concentrations: Prepare a serial dilution of the intermediate stock to achieve the desired final working concentrations. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in the experiment.
General Experimental Workflow:
In Vivo Application: Animal Studies
This protocol provides a general guideline for the administration of this compound in animal models. All animal procedures must be approved by and conducted in accordance with the guidelines of the local Institutional Animal Care and Use Committee (IACUC).
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile vehicle for injection (e.g., saline, PBS, or a specialized formulation)
-
Sterile syringes and needles
-
Appropriate animal model
Protocol for Preparation of Dosing Solution:
The choice of vehicle is critical for in vivo studies to ensure the solubility and bioavailability of the compound while minimizing toxicity. A common approach for compounds dissolved in DMSO is to use a co-solvent system. For example, a vehicle consisting of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water or saline.
-
Vehicle Preparation: Prepare the desired vehicle under sterile conditions.
-
Dosing Solution Preparation: Based on the desired dose and the animal's weight, calculate the required volume of the 10 mM this compound stock solution. Add the stock solution to the appropriate volume of the vehicle to achieve the final desired concentration. Ensure the final DMSO concentration is as low as possible.
-
Administration: The route of administration (e.g., intraperitoneal (i.p.), intravenous (i.v.), oral gavage) will depend on the experimental design. Administer the prepared dosing solution to the animals. A vehicle control group receiving the same volume of the vehicle without this compound is essential.
Signaling Pathway
This compound acts by inhibiting the reuptake of serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft back into the presynaptic neuron. This leads to an increase in the concentration of these neurotransmitters in the synapse, enhancing their signaling to postsynaptic neurons.
Application Notes and Protocols for the Study of Neurotransmitter Reuptake Using PF-184298
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-184298 is a potent and selective dual serotonin-norepinephrine reuptake inhibitor (SNRI)[1][2][3]. As such, it serves as a valuable pharmacological tool for the investigation of the roles of the serotonin transporter (SERT) and the norepinephrine transporter (NET) in various physiological and pathological processes. This document provides detailed application notes and standardized protocols for the characterization of this compound and similar compounds that target these key neurotransmitter transporters.
Neurotransmitter reuptake is a critical process for the termination of synaptic signaling and the recycling of neurotransmitters. By inhibiting the reuptake of serotonin and norepinephrine, SNRIs like this compound increase the extracellular concentrations of these neurotransmitters, thereby enhancing serotonergic and noradrenergic neurotransmission. This mechanism of action is central to the therapeutic effects of many antidepressant and anxiolytic drugs.
These application notes will guide researchers in utilizing this compound for in vitro studies to determine its binding affinity and functional potency at SERT and NET.
Quantitative Data Summary
The following tables summarize the in vitro pharmacological profile of this compound.
Table 1: In Vitro Potency of this compound
| Target | Assay Type | Value | Reference |
| Serotonin Transporter (SERT) | Functional Inhibition | IC50 = 6 nM | [2][3] |
| Norepinephrine Transporter (NET) | Functional Inhibition | IC50 = 21 nM | [2][3] |
Table 2: Selectivity and Off-Target Activity of this compound
| Target | Assay Type | Value | Reference |
| Dopamine Transporter (DAT) | Reuptake Inhibition | Selective over dopamine reuptake | [1] |
| Sodium Channels | Functional Assay | Weak activity | [1] |
| Calcium Channels | Functional Assay | Weak activity | [1] |
| Cytochrome P450 2D6 (CYP2D6) | Inhibition Assay | IC50 > 30 µM | [1] |
Signaling Pathway
The following diagram illustrates the mechanism of action of a serotonin-norepinephrine reuptake inhibitor like this compound at a synaptic terminal.
Experimental Protocols
The following are generalized protocols for the characterization of SNRI compounds like this compound. These represent standard methodologies in the field of pharmacology and drug discovery.
Protocol 1: Radioligand Binding Assay for SERT and NET Affinity
This protocol determines the binding affinity (Ki) of a test compound for the serotonin and norepinephrine transporters.
Experimental Workflow:
Materials:
-
Cell membranes from HEK293 or CHO cells stably expressing human SERT or NET.
-
Radioligands: [³H]citalopram (for SERT) or [³H]nisoxetine (for NET).
-
Test compound: this compound.
-
Non-specific binding control: Fluoxetine (for SERT) or Desipramine (for NET) at a high concentration (e.g., 10 µM).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay buffer
-
Cell membranes (final concentration typically 5-20 µg protein/well)
-
This compound at various concentrations or vehicle control.
-
Radioligand at a concentration near its Kd (e.g., 1 nM [³H]citalopram or 1 nM [³H]nisoxetine).
-
For non-specific binding wells, add the appropriate non-specific binding control.
-
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Synaptosome Neurotransmitter Uptake Assay
This protocol measures the functional inhibition of serotonin and norepinephrine reuptake by a test compound in isolated nerve terminals (synaptosomes).
Experimental Workflow:
Materials:
-
Freshly isolated rat brain tissue (e.g., striatum for SERT, hippocampus or cortex for NET).
-
Sucrose buffer for homogenization.
-
Krebs-Ringer buffer.
-
Radiolabeled neurotransmitters: [³H]serotonin (5-HT) and [³H]norepinephrine (NE).
-
Test compound: this compound.
-
Uptake inhibitors for defining non-specific uptake (e.g., 10 µM fluoxetine for SERT, 10 µM desipramine for NET).
-
Glass fiber filters.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Synaptosome Preparation: Homogenize the brain tissue in ice-cold sucrose buffer and prepare synaptosomes by differential centrifugation. Resuspend the final synaptosome pellet in Krebs-Ringer buffer.
-
Assay Setup:
-
Pre-warm synaptosome aliquots to 37°C.
-
Add this compound at various concentrations or vehicle to the synaptosome suspensions and pre-incubate for 10-15 minutes at 37°C.
-
-
Uptake Initiation: Initiate neurotransmitter uptake by adding [³H]serotonin or [³H]norepinephrine at a final concentration of approximately 10-20 nM.
-
Uptake Reaction: Incubate for a short period (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of uptake.
-
Uptake Termination: Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular radiolabeled neurotransmitter.
-
Scintillation Counting: Lyse the synaptosomes on the filters and quantify the trapped radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Determine specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a selective inhibitor) from the total uptake.
-
Plot the percentage of inhibition of specific uptake against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Conclusion
This compound is a valuable research tool for studying the pharmacology of serotonin and norepinephrine transporters. The protocols outlined in these application notes provide a framework for the in vitro characterization of this compound and other potential SNRI compounds. By determining the binding affinity and functional potency of such molecules, researchers can gain a deeper understanding of their mechanism of action and potential therapeutic applications.
References
Application Notes and Protocols for PF-184298 in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-184298 is a potent and selective serotonin-norepinephrine reuptake inhibitor (SNRI) developed by Pfizer.[1] As a dual-acting monoamine reuptake inhibitor, it demonstrates high affinity for both the serotonin transporter (SERT) and the norepinephrine transporter (NET), with significantly lower affinity for the dopamine transporter.[1][2] This profile makes this compound a valuable tool for investigating the roles of serotonergic and noradrenergic systems in various neurological and psychiatric disorders. Its improved blood-brain barrier penetration ensures adequate central nervous system exposure for in vivo studies.[1]
These application notes provide an overview of the potential uses of this compound in neuroscience research, along with generalized experimental protocols that can be adapted for its characterization and application.
Mechanism of Action
This compound exerts its effects by binding to SERT and NET, blocking the reuptake of serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft. This action leads to an increased concentration and prolonged activity of these neurotransmitters at the postsynaptic receptors, thereby enhancing serotonergic and noradrenergic signaling.
Potential Neuroscience Research Applications
Given its mechanism of action, this compound can be utilized in a variety of research models to explore the pathophysiology of and potential therapeutic interventions for:
-
Depressive and Anxiety Disorders: To investigate the role of dual 5-HT and NE reuptake inhibition in animal models of depression (e.g., chronic unpredictable stress, forced swim test) and anxiety (e.g., elevated plus maze, social interaction test).
-
Neuropathic Pain: To study the contribution of serotonergic and noradrenergic pathways in the modulation of pain perception in models of neuropathic pain (e.g., chronic constriction injury, spinal nerve ligation).
-
Cognitive Function: To explore the impact of enhanced 5-HT and NE signaling on cognitive processes such as learning, memory, and executive function in relevant behavioral paradigms.
-
Stress-Related Disorders: To examine the effects of modulating monoaminergic systems in animal models of stress-related disorders.
Data Presentation
In Vitro Pharmacology of this compound
| Target | Potency (IC₅₀) |
| Serotonin Transporter (SERT) | 6 nM |
| Norepinephrine Transporter (NET) | 21 nM |
Data sourced from MedChemExpress.[2]
Preclinical Pharmacokinetics of this compound
| Species | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Half-life (hours) |
| Rat | 48 | 4.3 | 1.2 |
| Dog | 58 | 10.3 | 2.2 |
Data sourced from BioWorld.[1]
Human Pharmacokinetics of this compound
| Parameter | Value |
| Half-life | 28 hours |
| Oral Bioavailability | 80% |
Data sourced from BioWorld.[1]
Experimental Protocols
The following are generalized protocols that can be adapted for the use of this compound. Specific concentrations and time points will need to be optimized for each experimental paradigm.
In Vitro Neurotransmitter Reuptake Assay
This protocol is for determining the potency of this compound to inhibit serotonin and norepinephrine reuptake in cells expressing the respective transporters.
Materials:
-
HEK293 cells stably expressing human SERT or NET
-
This compound
-
Radiolabeled neurotransmitter ([³H]5-HT or [³H]NE)
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer)
-
Scintillation cocktail and counter
Procedure:
-
Cell Preparation: Plate HEK293-hSERT or HEK293-hNET cells in a 96-well plate and grow to confluence.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Assay:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle for 20 minutes at 37°C.
-
Initiate the reuptake by adding a fixed concentration of [³H]5-HT or [³H]NE.
-
Incubate for 10-15 minutes at 37°C.
-
Terminate the assay by rapidly washing the cells with ice-cold assay buffer.
-
-
Measurement: Lyse the cells and measure the amount of radiolabeled neurotransmitter taken up using a scintillation counter.
-
Data Analysis: Calculate the IC₅₀ value by plotting the percentage of inhibition against the concentration of this compound.
In Vivo Behavioral Assay: Forced Swim Test (Rodent Model of Depression)
This protocol assesses the antidepressant-like effects of this compound.
Materials:
-
Male C57BL/6 mice or Sprague-Dawley rats
-
This compound
-
Vehicle (e.g., saline, DMSO)
-
Cylindrical swim tank
-
Video recording and analysis software
Procedure:
-
Acclimation: Acclimate animals to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound or vehicle intraperitoneally (i.p.) or orally (p.o.) at desired doses and time points before the test.
-
Pre-swim Session (Day 1): Place each animal in the swim tank filled with water (23-25°C) for a 15-minute pre-swim session.
-
Test Session (Day 2): 24 hours after the pre-swim, place the animals back into the swim tank for a 6-minute test session.
-
Data Recording: Record the entire 6-minute session.
-
Data Analysis: Score the last 4 minutes of the test session for immobility time. A decrease in immobility time is indicative of an antidepressant-like effect.
Conclusion
This compound represents a potent and selective tool for the neuroscience research community. Its dual inhibition of serotonin and norepinephrine reuptake allows for the targeted investigation of these key neurotransmitter systems in a wide range of CNS functions and disease states. The provided data and generalized protocols offer a starting point for researchers to incorporate this compound into their studies to further elucidate the complex roles of serotonin and norepinephrine in the brain. Further research is warranted to fully explore the potential applications of this compound in advancing our understanding of neurological and psychiatric disorders.
References
Application Notes and Protocols for PF-184298: A Tool Compound for SNRI Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-184298 is a potent and selective serotonin-norepinephrine reuptake inhibitor (SNRI) that serves as an invaluable tool compound for in vitro and in vivo studies of the dual inhibition of the serotonin transporter (SERT) and the norepinephrine transporter (NET). Developed by Pfizer, this compound exhibits nanomolar potency and favorable pharmacokinetic properties, making it suitable for a range of research applications in neuroscience and drug discovery.[1] These application notes provide a comprehensive overview of this compound, including its pharmacological data, detailed experimental protocols for its characterization, and insights into its mechanism of action.
Data Presentation
The following tables summarize the key quantitative data for this compound, facilitating its comparison with other SNRI compounds.
Table 1: In Vitro Potency of this compound
| Target | Parameter | Value (nM) |
| Serotonin Transporter (SERT) | IC50 | 6 |
| Norepinephrine Transporter (NET) | IC50 | 21 |
IC50 values represent the concentration of this compound required to inhibit 50% of the activity of the respective transporters in vitro.
Table 2: Preclinical and Clinical Pharmacokinetic Parameters of this compound
| Species | Route | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Half-life (h) | Oral Bioavailability (%) |
| Rat | - | 48 | 4.3 | 1.2 | - |
| Dog | - | 58 | 10.3 | 2.2 | - |
| Human | Oral | - | - | 28 | 80 |
Data from in vivo studies in rats, dogs, and human volunteers.[1]
Signaling Pathways
The therapeutic and physiological effects of SNRIs like this compound are mediated through the enhancement of serotonergic and noradrenergic neurotransmission. This, in turn, modulates downstream signaling cascades critical for neuronal plasticity and function. A key pathway involves the activation of cAMP response element-binding protein (CREB) and the subsequent expression of brain-derived neurotrophic factor (BDNF).[2][3][4][5][6]
Experimental Protocols
The following protocols provide detailed methodologies for the in vitro characterization of this compound and similar SNRI compounds.
Radioligand Binding Assay for SERT and NET Affinity (Ki Determination)
This protocol is designed to determine the binding affinity (Ki) of this compound for the serotonin and norepinephrine transporters using a competitive radioligand binding assay.
Materials:
-
Cell membranes prepared from cells stably expressing human SERT or NET.
-
Radioligands: [³H]-Citalopram for SERT, [³H]-Nisoxetine for NET.
-
This compound stock solution.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Non-specific binding control (e.g., high concentration of a known SERT or NET inhibitor).
-
96-well microplates.
-
Glass fiber filters.
-
Cell harvester.
-
Liquid scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target transporter in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer. Determine protein concentration using a standard assay (e.g., BCA).
-
Assay Setup: In a 96-well plate, add assay buffer, the appropriate radioligand at a concentration near its Kd, and a range of concentrations of this compound. For determining non-specific binding, add a high concentration of a competing ligand instead of this compound.
-
Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Synaptosome Uptake Assay for Functional Inhibition (IC50 Determination)
This protocol measures the functional inhibition of serotonin and norepinephrine uptake by this compound in synaptosomes, which are isolated nerve terminals.
Materials:
-
Freshly dissected rat brain tissue (e.g., striatum for SERT, hippocampus for NET).
-
Sucrose buffer for homogenization.
-
Krebs-Ringer buffer for incubation.
-
Radiolabeled neurotransmitters: [³H]-Serotonin ([³H]-5-HT), [³H]-Norepinephrine ([³H]-NE).
-
This compound stock solution.
-
Uptake inhibitors for non-specific uptake determination (e.g., fluoxetine for SERT, desipramine for NET).
-
96-well microplates.
-
Glass fiber filters.
-
Cell harvester.
-
Liquid scintillation counter and scintillation fluid.
Procedure:
-
Synaptosome Preparation: Homogenize brain tissue in ice-cold sucrose buffer. Centrifuge the homogenate at a low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at a higher speed to pellet the synaptosomes. Resuspend the synaptosomal pellet in Krebs-Ringer buffer.
-
Assay Setup: In a 96-well plate, add Krebs-Ringer buffer and varying concentrations of this compound.
-
Pre-incubation: Add the synaptosomal suspension to each well and pre-incubate for a short period (e.g., 10 minutes) at 37°C.
-
Uptake Initiation: Initiate the uptake reaction by adding the radiolabeled neurotransmitter.
-
Uptake Termination: After a short incubation period (e.g., 5 minutes), terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of uptake at each concentration of this compound compared to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Conclusion
This compound is a well-characterized SNRI tool compound with high potency and selectivity. Its favorable pharmacokinetic profile allows for its use in both in vitro and in vivo experimental settings. The data and protocols presented in these application notes provide a solid foundation for researchers to utilize this compound effectively in their studies on the roles of serotonin and norepinephrine transporters in various physiological and pathological processes. The provided diagrams offer a clear visual representation of the signaling pathways involved and the experimental workflows for its characterization.
References
- 1. | BioWorld [bioworld.com]
- 2. researchgate.net [researchgate.net]
- 3. The involvement of BDNF-CREB signaling pathways in the pharmacological mechanism of combined SSRI- antipsychotic treatment in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. e-century.us [e-century.us]
- 6. Effects of Antidepressant Treatment on Neurotrophic Factors (BDNF and IGF-1) in Patients with Major Depressive Disorder (MDD) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Efficacy Studies of Paeoniflorin (PF-184298)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and executing preclinical efficacy studies of Paeoniflorin (PF), a natural compound with demonstrated anti-tumor properties. The protocols outlined below cover key in vitro and in vivo assays to assess the anti-cancer effects of PF and elucidate its mechanisms of action.
Introduction
Paeoniflorin (PF), a monoterpene glycoside extracted from the root of Paeonia lactiflora, has garnered significant interest for its therapeutic potential in various cancers.[1][2][3] PF exerts its anti-tumor activities by modulating crucial cellular processes including proliferation, apoptosis, and cell cycle progression.[4][5] Mechanistic studies have revealed that PF impacts multiple signaling pathways, such as the MAPK, NF-κB, and STAT3 pathways, making it a promising candidate for further investigation in oncology.[2][6][7]
These notes provide detailed protocols for evaluating the efficacy of PF in cancer research, guidance on data presentation, and visualization of key molecular pathways and experimental workflows.
In Vitro Efficacy Studies
Cell Viability Assay (MTT Assay)
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of Paeoniflorin on cancer cell lines. Metabolically active cells reduce the yellow MTT to a purple formazan product, and the intensity of the color is proportional to the number of viable cells.[8][9][10]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of Paeoniflorin in DMSO and dilute it to final concentrations (e.g., 10, 20, 40, 80, 160 µM) in culture medium. The final DMSO concentration should not exceed 0.1%. Replace the medium in each well with 100 µL of medium containing the respective PF concentration. Include a vehicle control (medium with 0.1% DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C in the dark.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[9] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
Data Presentation:
| Paeoniflorin (µM) | 24h Cell Viability (%) | 48h Cell Viability (%) | 72h Cell Viability (%) |
| 0 (Control) | 100 ± 5.2 | 100 ± 4.8 | 100 ± 6.1 |
| 10 | 92.1 ± 4.5 | 85.3 ± 3.9 | 75.4 ± 5.3 |
| 20 | 81.5 ± 3.8 | 68.7 ± 4.2 | 52.1 ± 4.7 |
| 40 | 65.3 ± 4.1 | 45.9 ± 3.5 | 31.8 ± 3.9 |
| 80 | 42.7 ± 3.2 | 28.4 ± 2.9 | 15.6 ± 2.5 |
| 160 | 21.9 ± 2.5 | 12.1 ± 2.1 | 5.8 ± 1.9 |
Table 1: Hypothetical cell viability data for a cancer cell line treated with Paeoniflorin.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescein isothiocyanate (FITC)-labeled Annexin V. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells.[4][11][12][13]
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of Paeoniflorin (e.g., 20, 40, 80 µM) for 48 hours. Include a vehicle control.
-
Cell Harvesting: Harvest the cells by trypsinization, wash twice with cold PBS, and resuspend in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI (50 µg/mL).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
Data Presentation:
| Treatment | Viable Cells (%) (Annexin V-/PI-) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |
| Control | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| PF (20 µM) | 78.4 ± 3.5 | 15.8 ± 2.2 | 5.8 ± 1.1 |
| PF (40 µM) | 55.9 ± 4.2 | 32.1 ± 3.1 | 12.0 ± 1.9 |
| PF (80 µM) | 25.1 ± 3.8 | 55.7 ± 4.5 | 19.2 ± 2.7 |
Table 2: Hypothetical apoptosis data for a cancer cell line treated with Paeoniflorin.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide (PI) to stain cellular DNA and analyze the cell cycle distribution by flow cytometry. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[6][14][15][16][17]
Protocol:
-
Cell Treatment: Seed cells and treat with different concentrations of Paeoniflorin (e.g., 20, 40, 80 µM) for 48 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing 50 µg/mL PI and 100 µg/mL RNase A.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Analysis: Analyze the DNA content by flow cytometry.
Data Presentation:
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | 55.3 ± 3.1 | 30.1 ± 2.5 | 14.6 ± 1.9 |
| PF (20 µM) | 68.7 ± 3.8 | 22.5 ± 2.1 | 8.8 ± 1.5 |
| PF (40 µM) | 75.2 ± 4.1 | 15.8 ± 1.9 | 9.0 ± 1.6 |
| PF (80 µM) | 82.1 ± 4.5 | 10.3 ± 1.7 | 7.6 ± 1.4 |
Table 3: Hypothetical cell cycle distribution data for a cancer cell line treated with Paeoniflorin.
Western Blot Analysis
This technique is used to detect specific proteins in a sample and to quantify their expression levels. It is crucial for investigating the effect of Paeoniflorin on signaling pathways involved in cancer progression.
Protocol:
-
Protein Extraction: Treat cells with Paeoniflorin, wash with PBS, and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-ERK, ERK, p-STAT3, STAT3, Bcl-2, Bax, Caspase-3, and β-actin as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Data Presentation:
| Protein | Control | PF (20 µM) | PF (40 µM) | PF (80 µM) |
| p-ERK/ERK | 1.00 | 0.65 | 0.32 | 0.15 |
| p-STAT3/STAT3 | 1.00 | 0.58 | 0.25 | 0.11 |
| Bcl-2 | 1.00 | 0.72 | 0.45 | 0.21 |
| Bax | 1.00 | 1.85 | 2.98 | 4.12 |
| Cleaved Caspase-3 | 1.00 | 2.54 | 4.76 | 8.91 |
Table 4: Hypothetical relative protein expression levels in a cancer cell line treated with Paeoniflorin.
In Vivo Efficacy Studies
Xenograft Mouse Model
This model is used to evaluate the anti-tumor efficacy of Paeoniflorin in a living organism. Cancer cells are implanted into immunodeficient mice, and tumor growth is monitored following treatment with the compound.
Protocol:
-
Animal Model: Use 4-6 week old female BALB/c nude mice.
-
Cell Implantation: Subcutaneously inject 5 x 10⁶ cancer cells in 100 µL of a 1:1 mixture of PBS and Matrigel into the right flank of each mouse.
-
Tumor Growth and Treatment Initiation: Monitor tumor growth every two days using a caliper. When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment and control groups (n=6-8 per group).
-
Drug Administration: Administer Paeoniflorin (e.g., 50 mg/kg and 100 mg/kg) or vehicle (e.g., PBS or saline) intraperitoneally or orally once daily for 21 days.
-
Monitoring: Measure tumor volume and body weight every two days. Tumor volume can be calculated using the formula: Volume = (length x width²) / 2.
-
Endpoint Analysis: At the end of the study, euthanize the mice, and excise the tumors. Weigh the tumors and process them for further analysis (e.g., immunohistochemistry, western blotting).
Data Presentation:
| Group | Initial Tumor Volume (mm³) | Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Final Body Weight (g) |
| Vehicle | 125 ± 15 | 1580 ± 210 | - | 22.5 ± 1.2 |
| PF (50 mg/kg) | 128 ± 18 | 850 ± 150 | 46.2 | 22.1 ± 1.5 |
| PF (100 mg/kg) | 122 ± 16 | 420 ± 95 | 73.4 | 21.8 ± 1.3 |
Table 5: Hypothetical in vivo efficacy data for Paeoniflorin in a xenograft mouse model.
Mandatory Visualizations
Signaling Pathways
Caption: Paeoniflorin signaling pathways in cancer cells.
Experimental Workflows
Caption: In vitro experimental workflow for PF efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. Paeoniflorin inhibits proliferation of endometrial cancer cells via activating MAPK and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Paeoniflorin Alleviates LPS-Induced Inflammation and Acute Myocardial Injury by Inhibiting PI3K/Akt/ERK-Mediated HIF-1α and TLR4/MyD88/NF-κB Inflammatory Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kumc.edu [kumc.edu]
- 5. Antitumor Effects of Paeoniflorin on Hippo Signaling Pathway in Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 7. Paeoniflorin abrogates DSS-induced colitis via a TLR4-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. researchhub.com [researchhub.com]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. docs.research.missouri.edu [docs.research.missouri.edu]
- 15. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
Application Notes: Quantitative Determination of PF-184298 in Biological Samples using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive method for the quantification of PF-184298 in biological matrices, such as human plasma. Given that this compound is a small molecule serotonin and noradrenaline reuptake inhibitor (SNRI), this protocol is based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies for similar compounds. The method involves a straightforward sample preparation procedure followed by rapid and selective LC-MS/MS analysis, making it suitable for pre-clinical and clinical research applications.
Introduction
This compound is a novel serotonin and noradrenaline reuptake inhibitor (SNRI) that has been investigated for its therapeutic potential. Accurate measurement of this compound concentrations in biological samples is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies during drug development. LC-MS/MS has become the gold standard for bioanalytical assays due to its high sensitivity, selectivity, and speed.[1] This document provides a detailed protocol for the extraction and quantification of this compound from human plasma, including guidelines for method validation.
Chemical Information:
| Compound | This compound |
| Molecular Formula | C₁₅H₂₀Cl₂N₂O |
| Molecular Weight | 315.24 g/mol |
| Chemical Structure | (Structure can be visualized from SMILES: CC(C)CN([C@H]1CCNC1)C(=O)c2cccc(c2Cl)Cl) |
Signaling Pathway
This compound functions as an SNRI by blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET). This inhibition leads to an increase in the extracellular concentrations of serotonin and norepinephrine in the synaptic cleft, thereby enhancing neurotransmission.[2]
Experimental Workflow
The overall workflow for the quantification of this compound in biological samples consists of sample collection, preparation, LC-MS/MS analysis, and data processing.
References
Application Notes and Protocols for In Vitro Binding Assay of PF-184298
For Use by Researchers, Scientists, and Drug Development Professionals
Introduction
PF-184298 is a potent dual inhibitor of the serotonin transporter (SERT) and the norepinephrine transporter (NET), with IC50 values of 6 nM and 21 nM, respectively[1][2]. As a serotonin-norepinephrine reuptake inhibitor (SNRI), its mechanism of action involves binding to these transporters and blocking the reuptake of serotonin and norepinephrine from the synaptic cleft. This activity potentiates neurotransmitter signaling, a key mechanism for the treatment of various neurological and psychiatric disorders.
This document provides a detailed protocol for an in vitro radioligand binding assay to determine the binding affinity of this compound and other test compounds to human SERT and NET. The described methodology is a competitive binding assay, a standard and reliable method for characterizing ligand-transporter interactions.
Principle of the Assay
This competitive radioligand binding assay measures the ability of a test compound, such as this compound, to displace a specific radiolabeled ligand from its binding site on the target transporter (SERT or NET). The amount of displaced radioligand is inversely proportional to the binding affinity of the test compound. By performing the assay with a range of concentrations of the unlabeled test compound, a dose-response curve can be generated to calculate the half-maximal inhibitory concentration (IC50). The IC50 value can then be converted to the equilibrium dissociation constant (Ki) to provide a quantitative measure of the compound's binding affinity.
Data Presentation
The binding affinities of this compound and representative reference compounds for the human serotonin and norepinephrine transporters are summarized in the table below.
| Compound | Target Transporter | IC50 (nM) | Reference |
| This compound | Serotonin Transporter (SERT) | 6 | [1][2] |
| This compound | Norepinephrine Transporter (NET) | 21 | [1][2] |
| Desipramine | Norepinephrine Transporter (NET) | 2.1 | [3] |
| Imipramine | Norepinephrine Transporter (NET) | 35 | [3] |
| Protriptyline | Norepinephrine Transporter (NET) | 5.4 | [3] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of serotonin and norepinephrine reuptake and the general workflow of the competitive radioligand binding assay.
References
Troubleshooting & Optimization
PF-184298 solubility issues and solutions
Welcome to the technical support center for PF-184298. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming potential challenges related to the solubility of this compound during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective dual serotonin and noradrenaline monoamine reuptake inhibitor (SNRI).[1] Its primary mechanism of action involves the inhibition of the serotonin transporter (SERT) and the norepinephrine transporter (NET), leading to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft. This modulation of serotonergic and noradrenergic signaling is the basis for its therapeutic effects. The compound also shows weaker activity at the dopamine transporter (DAT).
Q2: What is the known solubility of this compound?
Q3: I am observing precipitation of this compound when diluting my DMSO stock solution into an aqueous buffer. What can I do?
This is a common issue encountered with compounds that are poorly soluble in aqueous solutions. Here are several troubleshooting steps you can take:
-
Lower the Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible (ideally <0.5%) to minimize its potential effects on the experiment and to reduce the chances of precipitation.
-
Use a Surfactant: Consider the addition of a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, to your aqueous buffer to improve the solubility of this compound.
-
pH Adjustment: The solubility of a compound can be pH-dependent. If your experimental conditions allow, you could test the solubility of this compound in buffers with slightly different pH values.
-
Sonication: After diluting the DMSO stock, briefly sonicate the solution to aid in the dispersion of the compound.
-
Gentle Warming: Gently warming the solution to 37°C may help to dissolve the compound. However, be cautious about the thermal stability of this compound.
Q4: How should I prepare this compound for in vivo studies?
For in vivo administration, it is crucial to formulate this compound in a biocompatible vehicle that ensures its solubility and stability. While specific formulations for this compound are not detailed in the available literature, common vehicles for poorly soluble compounds include:
-
A mixture of DMSO and polyethylene glycol (PEG).
-
A solution containing Solutol® HS 15.
-
An oil-based vehicle such as corn oil.
It is highly recommended to perform formulation screening to find the optimal vehicle for your specific animal model and route of administration. The final formulation should be clear and free of any visible precipitates.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in cell culture media | The aqueous insolubility of this compound. The final concentration of the compound is too high for the given DMSO concentration. | Decrease the final concentration of this compound. Increase the percentage of serum in the media if experimentally permissible. Prepare a more dilute stock solution in DMSO to lower the final DMSO percentage upon dilution. |
| Inconsistent results in bioassays | Poor solubility leading to variable effective concentrations. Degradation of the compound in the experimental buffer. | Prepare fresh dilutions of this compound for each experiment. Visually inspect for any precipitation before adding to the assay. Perform a stability test of this compound in your assay buffer over the time course of your experiment. |
| Difficulty dissolving the solid compound | The compound may have formed aggregates. | Gently warm the vial. Use sonication to break up any clumps. Ensure you are using a high-purity solvent. |
Data Presentation
Table 1: Physicochemical and Solubility Data for this compound
| Property | Value | Reference |
| Molecular Weight | 315.24 g/mol | [2] |
| Molecular Formula | C15H20Cl2N2O | [2] |
| Appearance | Solid | [1] |
| Solubility in DMSO | 10 mM | [1] |
| Solubility in Water | Data not available | |
| Solubility in Ethanol | Data not available | |
| Solubility in PBS (pH 7.4) | Data not available |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Calibrated pipette
-
-
Procedure:
-
Equilibrate the vial of this compound to room temperature before opening.
-
Weigh out the desired amount of this compound solid using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.31524 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the solid compound.
-
Vortex the solution until the solid is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure it is clear and free of any particulates.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Protocol 2: General Procedure for Assessing the Aqueous Solubility of this compound
-
Materials:
-
10 mM this compound in DMSO stock solution
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
Sterile microcentrifuge tubes
-
Spectrophotometer or HPLC system
-
-
Procedure:
-
Prepare a series of dilutions of the this compound DMSO stock solution into the aqueous buffer. It is important to add the DMSO stock to the buffer and mix immediately to minimize precipitation.
-
Incubate the solutions at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 2 hours) to allow for equilibration.
-
After incubation, centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15-30 minutes to pellet any precipitated compound.
-
Carefully collect the supernatant without disturbing the pellet.
-
Measure the concentration of this compound in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry (if a chromophore is present and the extinction coefficient is known) or a calibrated HPLC method.
-
The highest concentration at which no precipitation is observed is considered the kinetic solubility under those conditions.
-
Visualizations
Caption: Mechanism of action of this compound as a dual serotonin and norepinephrine reuptake inhibitor.
Caption: A workflow for troubleshooting solubility issues with this compound.
References
Overcoming poor bioavailability of PF-184298 in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PF-184298. Our goal is to help you overcome common experimental hurdles, with a focus on issues related to bioavailability.
Frequently Asked Questions (FAQs)
Q1: We are observing poor bioavailability of this compound in our animal experiments. Is this a known issue with the compound?
A1: Published data from a Phase I clinical trial in human volunteers indicate that this compound has high oral bioavailability, estimated at 80%.[1] However, discrepancies between human and preclinical animal models are not uncommon in pharmacokinetic studies. Several factors in an experimental setting could contribute to observations of poor bioavailability:
-
Species-Specific Metabolism: The metabolic pathways and rates can vary significantly between species. First-pass metabolism in the liver or gut wall of the animal model you are using might be more extensive than in humans.
-
Formulation and Vehicle: The solubility and dissolution rate of this compound can be highly dependent on the formulation. If the compound is not adequately dissolved or dispersed in the vehicle used for oral administration, its absorption can be limited.
-
Gastrointestinal (GI) Tract Differences: The pH, transit time, and enzymatic activity in the GI tract of laboratory animals can differ from humans, potentially affecting the absorption of the compound.
-
Transporter Effects: Efflux transporters in the intestinal wall, such as P-glycoprotein, can actively pump the drug back into the intestinal lumen, reducing its net absorption. The expression and activity of these transporters can vary between species.
We recommend a thorough review of your experimental protocol, particularly the formulation and vehicle, to troubleshoot this issue. The following troubleshooting guide provides more detailed strategies.
Q2: What is the mechanism of action of this compound?
A2: this compound is a potent and selective serotonin-norepinephrine reuptake inhibitor (SNRI).[1] It functions by binding to the serotonin transporter (SERT) and the norepinephrine transporter (NET) on the presynaptic neuron. This binding action blocks the reuptake of serotonin and norepinephrine from the synaptic cleft, leading to an increased concentration of these neurotransmitters in the synapse. The enhanced availability of serotonin and norepinephrine allows for greater stimulation of postsynaptic receptors, which is believed to be the primary mechanism for its therapeutic effects.
Troubleshooting Guide: Overcoming Poor Bioavailability
This guide provides strategies and experimental protocols to address challenges with the oral bioavailability of this compound in a research setting.
Issue: Lower than expected plasma concentrations of this compound after oral administration.
Potential Cause 1: Poor Solubility and Dissolution of the Compound
Many new chemical entities exhibit poor aqueous solubility, which can be a rate-limiting step for oral absorption.
Solutions:
-
Particle Size Reduction: Decreasing the particle size of the drug substance increases its surface area, which can enhance the dissolution rate.
-
Micronization: This technique reduces particle size to the micrometer range.
-
Nanonization: Creating a nanosuspension can further increase the surface area and improve dissolution.
-
-
Formulation with Solubilizing Agents:
-
Co-solvents: Using a mixture of solvents can improve the solubility of a compound. Examples include polyethylene glycol (PEG) 300, propylene glycol, and ethanol.
-
Surfactants: These agents can improve the wettability of the compound and form micelles that encapsulate the drug, enhancing its solubility.
-
-
Solid Dispersions: This approach involves dispersing the drug in a hydrophilic carrier matrix at a solid state. This can be achieved through methods like solvent evaporation or melt extrusion. When the carrier dissolves, the drug is released as very fine, amorphous particles, which have a higher dissolution rate.
Potential Cause 2: Inadequate Formulation for Preclinical Species
The formulation used for administration can significantly impact absorption.
Solutions:
-
Lipid-Based Formulations: For lipophilic compounds, lipid-based drug delivery systems (LBDDS) can improve absorption by facilitating dissolution in the gastrointestinal tract.
-
pH Adjustment: If the compound's solubility is pH-dependent, adjusting the pH of the formulation vehicle can enhance its solubility in the stomach or small intestine.
Quantitative Data
The following table summarizes the available pharmacokinetic parameters for this compound in different species. Note that oral bioavailability data is only available for humans.
| Species | Parameter | Value | Reference |
| Human | Oral Bioavailability | 80% | [1] |
| Human | Half-life | 28 hours | [1] |
| Dog | Clearance | 58 ml/min/kg | [1] |
| Dog | Volume of Distribution | 10.3 l/kg | [1] |
| Dog | Half-life | 2.2 hours | [1] |
| Rat | Clearance | 48 ml/min/kg | [1] |
| Rat | Volume of Distribution | 4.3 l/kg | [1] |
| Rat | Half-life | 1.2 hours | [1] |
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
This method is suitable for thermally stable compounds and can be performed at a lab scale.
Materials:
-
This compound
-
Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Polyethylene glycol (PEG) 6000, or a Eudragit® polymer)
-
Common solvent (e.g., methanol, ethanol, or a mixture that dissolves both the drug and the carrier)
-
Rotary evaporator
-
Mortar and pestle
-
Sieves
Procedure:
-
Accurately weigh this compound and the chosen hydrophilic carrier in a desired ratio (e.g., 1:1, 1:2, 1:5 drug to carrier).
-
Dissolve both the drug and the carrier in a minimal amount of the common solvent in a round-bottom flask. Ensure complete dissolution.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-60°C).
-
Continue evaporation until a clear, solvent-free film is formed on the inner wall of the flask.
-
Further dry the solid dispersion in a vacuum oven to remove any residual solvent.
-
Scrape the solid dispersion from the flask.
-
Gently grind the solid mass using a mortar and pestle to obtain a fine powder.
-
Pass the powder through a sieve to ensure a uniform particle size.
-
Store the prepared solid dispersion in a desiccator.
Protocol 2: Preparation of a Nanosuspension by Nanoprecipitation
This bottom-up approach is suitable for compounds that are soluble in an organic solvent and poorly soluble in an aqueous anti-solvent.
Materials:
-
This compound
-
Organic solvent (e.g., methanol, acetone)
-
Aqueous anti-solvent (e.g., purified water)
-
Stabilizer (e.g., Poloxamer 188, PVP K30, Tween 80)
-
Magnetic stirrer
-
Syringe with a needle
Procedure:
-
Prepare an organic phase by dissolving this compound in a suitable organic solvent to a desired concentration.
-
Prepare an aqueous phase by dissolving the stabilizer in the aqueous anti-solvent.
-
Place the aqueous phase on a magnetic stirrer and stir at a moderate speed.
-
Slowly inject the organic phase into the stirring aqueous phase using a syringe. The drug will precipitate as nanoparticles upon contact with the anti-solvent.
-
Continue stirring for a defined period (e.g., 30-60 minutes) to allow for the evaporation of the organic solvent and the stabilization of the nanoparticles.
-
The resulting nanosuspension can be further processed, for example, by homogenization to reduce the particle size further and improve uniformity.
Visualizations
Caption: Signaling pathway of a Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) like this compound.
Caption: Experimental workflow for preparing a solid dispersion by solvent evaporation.
Caption: Experimental workflow for preparing a nanosuspension by nanoprecipitation.
References
Technical Support Center: Interpreting Unexpected Results with PF-184298
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with PF-184298.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a serotonin and norepinephrine reuptake inhibitor (SNRI)[1][2]. Its primary mechanism of action is to block the serotonin transporter (SERT) and the norepinephrine transporter (NET). This inhibition leads to an increase in the extracellular concentrations of serotonin and norepinephrine in the synaptic cleft, enhancing neurotransmission[3][4][5].
Q2: What are the expected outcomes of this compound treatment in a typical neuronal cell-based assay?
A2: In neuronal cell lines expressing SERT and NET, treatment with this compound is expected to result in a dose-dependent increase in extracellular serotonin and norepinephrine levels. This can be measured via various methods, including microdialysis or ELISA-based assays. Downstream signaling events, such as changes in cyclic AMP (cAMP) levels or the phosphorylation of target proteins like CREB, may also be observed.
Q3: Are there any known off-target effects of this compound?
A3: While specific off-target effects for this compound are not extensively documented in publicly available literature, SNRIs as a class are known to have potential for off-target activities. These can include interactions with other receptors, transporters, or ion channels. Unexpected results in your experiments may point towards such off-target effects.
Troubleshooting Guides
Guide 1: Unexpected Decrease in Cell Viability
Question: I am observing a significant decrease in cell viability at high concentrations of this compound in my non-neuronal cell line, which should not express SERT or NET. Why is this happening?
Possible Causes and Troubleshooting Steps:
-
Off-Target Kinase Inhibition: Many small molecule inhibitors can have off-target effects on protein kinases, leading to cytotoxicity.
-
Recommendation: Perform a broad-spectrum kinase inhibitor profiling assay to identify potential off-target kinases. If a specific kinase family is implicated, you can perform a targeted kinase assay.
-
-
Compound Precipitation: At high concentrations, this compound may precipitate out of the cell culture medium, which can cause cellular stress and death.
-
Recommendation: Visually inspect your culture wells for any signs of precipitation. Determine the solubility of this compound in your specific cell culture medium.
-
-
Solvent Toxicity: If you are using a solvent like DMSO to dissolve this compound, high concentrations of the solvent itself can be toxic to cells.
-
Recommendation: Ensure the final concentration of your solvent in the cell culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO). Run a vehicle control with the highest concentration of solvent used in your experiment.
-
Data Presentation: Hypothetical Cell Viability Data
| Cell Line | Treatment | Concentration (µM) | Cell Viability (%) |
| HEK293 | Vehicle (DMSO) | 0.1% | 100 ± 5.2 |
| HEK293 | This compound | 1 | 98 ± 4.5 |
| HEK293 | This compound | 10 | 95 ± 6.1 |
| HEK293 | This compound | 50 | 62 ± 8.3 |
| HEK293 | This compound | 100 | 35 ± 7.9 |
Experimental Workflow for Investigating Unexpected Cytotoxicity
Guide 2: No Effect on Downstream Signaling Pathways
Question: I am not observing the expected increase in phosphorylation of my target protein (e.g., CREB) in a neuronal cell line following treatment with this compound. What could be the issue?
Possible Causes and Troubleshooting Steps:
-
Suboptimal Antibody Performance: The primary antibody used for Western blotting may not be specific or sensitive enough to detect the phosphorylated protein.
-
Recommendation: Validate your phospho-specific antibody using a positive control (e.g., treating cells with a known activator of the pathway).
-
-
Insufficient Target Engagement: The concentration of this compound may be too low to effectively inhibit SERT and NET in your specific cell line.
-
Recommendation: Perform a dose-response experiment with a wider range of this compound concentrations.
-
-
Rapid Dephosphorylation: Phosphatases in your cell lysate can rapidly dephosphorylate your target protein.
-
Recommendation: Ensure that your lysis buffer contains a cocktail of phosphatase inhibitors.
-
Data Presentation: Hypothetical Western Blot Densitometry
| Treatment | p-CREB/Total CREB Ratio (Fold Change) |
| Vehicle | 1.0 |
| This compound (1 µM) | 1.2 ± 0.2 |
| This compound (10 µM) | 2.5 ± 0.4 |
| This compound (50 µM) | 4.8 ± 0.6 |
| Positive Control (Forskolin) | 10.2 ± 1.1 |
Signaling Pathway: Expected Mechanism of Action of this compound
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blotting for Phosphorylated Proteins
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes at 95°C.
-
SDS-PAGE: Load the samples onto an SDS-polyacrylamide gel and run at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-CREB) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Detection: Detect the chemiluminescent signal using an appropriate substrate and imaging system.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.
Protocol 3: In Vitro Kinase Assay
-
Reagent Preparation: Prepare the kinase reaction buffer, ATP solution, and the specific substrate for the kinase of interest.
-
Kinase Reaction: In a 96-well plate, add the kinase, the substrate, and varying concentrations of this compound.
-
Initiate Reaction: Start the reaction by adding a final concentration of ATP (often at the Km for the specific kinase).
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as ADP-Glo™ Kinase Assay, which measures the amount of ADP produced.
-
Data Analysis: Plot the kinase activity against the inhibitor concentration to determine the IC50 value.
References
- 1. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 2. Compound this compound - Chemdiv [chemdiv.com]
- 3. Serotonin and norepinephrine reuptake inhibitors (SNRIs) - Mayo Clinic [mayoclinic.org]
- 4. New Serotonin-Norepinephrine Reuptake Inhibitors and Their Anesthetic and Analgesic Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. americanaddictioncenters.org [americanaddictioncenters.org]
PF-184298 off-target effects to consider
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of PF-184298. The content is structured to offer troubleshooting guidance and answer frequently asked questions that may arise during experimental work with this compound.
Disclaimer
Publicly available, comprehensive off-target screening data for this compound against a broad panel of kinases, G-protein coupled receptors (GPCRs), and other enzymes is limited. The information provided herein is based on published preclinical data for this compound and the known off-target profiles of the broader class of Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs). Researchers are strongly encouraged to conduct their own comprehensive off-target liability testing as part of their experimental design.
Pharmacological Profile of this compound
This compound is a potent dual inhibitor of the serotonin transporter (SERT) and the norepinephrine transporter (NET), with significantly weaker activity at the dopamine transporter (DAT). This profile defines its primary mechanism of action as a Serotonin-Norepinephrine Reuptake Inhibitor (SNRI).
Primary Target Affinity
| Target | IC50 (nM) |
| Serotonin Transporter (SERT) | 6 |
| Norepinephrine Transporter (NET) | 21 |
| Dopamine Transporter (DAT) | 544 |
This data indicates high affinity for SERT and NET, and approximately 90-fold selectivity for SERT over DAT and 26-fold selectivity for NET over DAT.
Known and Potential Off-Target Effects
Based on available data and the pharmacology of the SNRI class, the following off-target effects should be considered when designing and interpreting experiments with this compound.
Summary of Potential Off-Target Interactions
| Target Class | Specific Target/Effect | Reported/Potential Effect for this compound | Potential Experimental Manifestation |
| Ion Channels | Sodium (Na+) Channels | Weak activity reported[1] | Alterations in neuronal excitability, potential for cardiac effects at high concentrations. |
| Calcium (Ca2+) Channels | Weak activity reported[1] | Modulation of neurotransmitter release and cellular signaling pathways. | |
| hERG Potassium Channel | Not specifically reported for this compound, but a common liability for CNS drugs[2][3] | QT interval prolongation, potential for cardiac arrhythmias. | |
| Enzymes | Cytochrome P450 2D6 (CYP2D6) | No significant inhibition (IC50 > 30 µM)[1] | Low risk of drug-drug interactions involving this specific CYP isoform. |
| Other Receptors | Adrenergic Receptors | Potential for interaction due to structural similarities with norepinephrine. | Changes in blood pressure, heart rate, or other autonomic functions. |
| Muscarinic Receptors | A known off-target for some SNRIs. | Anticholinergic effects such as dry mouth, blurred vision, or constipation in in vivo models. | |
| Histamine Receptors | A known off-target for some SNRIs. | Sedative effects in behavioral studies. |
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: We are observing unexpected changes in neuronal firing patterns in our in vitro electrophysiology experiments with this compound, even at concentrations where SERT and NET inhibition should be saturated. What could be the cause?
A1: While the primary mechanism of this compound is SERT and NET inhibition, it has been reported to have weak activity at sodium and calcium channels.[1] These off-target ion channel effects, although less potent, could contribute to alterations in neuronal excitability, especially at higher concentrations.
-
Troubleshooting Steps:
-
Concentration-Response Curve: Perform a detailed concentration-response analysis to determine if the unexpected effects are observed only at concentrations significantly higher than the IC50 values for SERT and NET.
-
Control Experiments: Use selective blockers for sodium and calcium channels in conjunction with this compound to see if the anomalous effects are mitigated.
-
Alternative Compounds: Compare the effects with a more selective SNRI, if available, to differentiate between on-target and potential off-target effects.
-
Q2: Our in vivo study with this compound in rodents is showing unexpected cardiovascular effects (e.g., changes in blood pressure and heart rate) that seem disproportionate to the expected effects of norepinephrine reuptake inhibition alone. What should we investigate?
A2: While increased norepinephrine levels can modulate cardiovascular function, other off-target effects could be at play. SNRIs as a class have been associated with interactions at adrenergic receptors. Furthermore, off-target activity at other receptors or ion channels could influence cardiovascular parameters.
-
Troubleshooting Steps:
-
Dose-Response Relationship: Carefully evaluate the dose-response relationship for the cardiovascular effects.
-
Adrenergic Receptor Antagonists: Co-administer selective alpha- and beta-adrenergic receptor antagonists to dissect the contribution of direct adrenergic receptor interaction versus NET inhibition.
-
hERG Liability Assessment: Conduct an in vitro hERG assay to assess the potential for QT prolongation, a known liability for many CNS-active compounds.[2][3]
-
Q3: We are planning a drug-drug interaction study involving this compound. What are the primary metabolic pathways to be concerned about?
A3: Preclinical data suggests that this compound has weak inhibitory potential against CYP2D6 (IC50 > 30 µM).[1] This indicates a relatively low risk of clinically significant drug-drug interactions mediated by the inhibition of this major drug-metabolizing enzyme. However, it is crucial to investigate other CYP450 isoforms.
-
Recommended Action:
-
Perform a comprehensive in vitro CYP450 inhibition panel covering major isoforms (e.g., 1A2, 2C9, 2C19, 3A4) to build a complete profile of potential metabolic drug-drug interactions.
-
Q4: How can we proactively assess the potential off-target liabilities of this compound in our experimental system?
A4: A tiered approach to off-target screening is recommended.
-
In Silico Profiling: Utilize computational models to predict potential off-target interactions based on the chemical structure of this compound.
-
Broad Panel Screening: If resources permit, screen this compound against a commercially available broad off-target panel (e.g., a CEREP panel) which typically includes a wide range of receptors, ion channels, and enzymes.
-
Focused In Vitro Assays: Based on in silico predictions or observations from your experiments, conduct specific functional assays for high-risk off-targets (e.g., hERG patch-clamp, specific receptor binding assays).
Experimental Protocols
Protocol 1: In Vitro hERG Potassium Channel Inhibition Assay (Manual Patch-Clamp)
This protocol outlines the gold-standard method for assessing the potential of a compound to inhibit the hERG potassium channel, a critical component of cardiac safety assessment.
-
Cell Preparation:
-
Use a cell line stably expressing the hERG channel (e.g., HEK-293 or CHO cells).
-
Culture cells to 70-80% confluency.
-
Harvest cells using a gentle dissociation reagent and resuspend in the appropriate extracellular solution.
-
-
Electrophysiological Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Use an appropriate intracellular solution containing potassium as the primary charge carrier.
-
Apply a voltage-clamp protocol designed to elicit and measure the hERG tail current. A typical protocol involves a depolarizing step to +20 mV followed by a repolarizing step to -50 mV to record the tail current.
-
-
Compound Application:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
-
Make serial dilutions in the extracellular solution to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all conditions and typically below 0.1%.
-
After establishing a stable baseline recording, perfuse the cells with increasing concentrations of this compound.
-
Include a positive control (e.g., dofetilide or E-4031) to confirm assay sensitivity.
-
-
Data Analysis:
-
Measure the peak tail current amplitude at each concentration of this compound.
-
Normalize the current inhibition to the baseline and vehicle control.
-
Fit the concentration-response data to a Hill equation to determine the IC50 value.
-
Protocol 2: In Vitro CYP450 Inhibition Assay (Luminescent Method)
This protocol describes a common method for evaluating the inhibitory potential of a compound on major CYP450 isoforms.
-
Materials:
-
Recombinant human CYP450 enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).
-
Luminogenic CYP450 substrate specific for each isoform.
-
NADPH regeneration system.
-
Test compound (this compound) and positive control inhibitors.
-
Luminescent detection reagent.
-
-
Procedure:
-
Prepare a reaction mixture containing the specific CYP450 enzyme and its corresponding luminogenic substrate in a buffer solution.
-
Add this compound at various concentrations to the reaction mixture in a multi-well plate. Include a vehicle control (e.g., DMSO) and a positive control inhibitor for each CYP isoform.
-
Initiate the enzymatic reaction by adding the NADPH regeneration system.
-
Incubate the plate at 37°C for the recommended time.
-
Stop the reaction and add the luminescent detection reagent, which generates a light signal proportional to the amount of metabolite produced.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition of CYP450 activity for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 3: Radioligand Binding Assay for Off-Target Receptor Profiling
This protocol provides a general framework for assessing the binding affinity of this compound to a specific G-protein coupled receptor (GPCR).
-
Membrane Preparation:
-
Use cell membranes prepared from a cell line overexpressing the receptor of interest or from a relevant tissue source.
-
Homogenize the cells or tissue in a suitable buffer and centrifuge to pellet the membranes.
-
Wash the membrane pellet and resuspend in the assay buffer. Determine the protein concentration.
-
-
Binding Reaction:
-
In a multi-well plate, combine the cell membranes, a specific radioligand for the target receptor at a concentration close to its Kd, and varying concentrations of this compound.
-
To determine non-specific binding, include wells containing the membranes, radioligand, and a high concentration of a known, unlabeled ligand for the receptor.
-
Incubate the plate at room temperature or 37°C to allow the binding to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percent inhibition of specific binding at each concentration of this compound.
-
Plot the percent inhibition against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to calculate the IC50. The Ki (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.
-
Visualizations
Caption: Primary mechanism of action of this compound.
Caption: Workflow for identifying off-target effects.
References
Technical Support Center: Optimizing PF-184298 Dosage for Maximal Efficacy
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage of PF-184298, a dual serotonin and norepinephrine reuptake inhibitor. The following troubleshooting guides and FAQs are designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a dual serotonin and norepinephrine reuptake inhibitor (SNRI). It exhibits potent in vitro inhibition of both the serotonin transporter (SERT) and the norepinephrine transporter (NET), with IC50 values of 6 nM and 21 nM, respectively[1]. By blocking these transporters, this compound increases the extracellular concentrations of serotonin and norepinephrine in the synaptic cleft, thereby enhancing neurotransmission.
Q2: What are the key pharmacokinetic parameters of this compound to consider when designing in vivo studies?
A2: In preclinical studies involving rats and dogs, this compound demonstrated clearance values of 48 and 58 ml/min/kg and volumes of distribution of 4.3 and 10.3 l/kg, respectively. The half-life was 1.2 hours in rats and 2.2 hours in dogs[2]. In a Phase I human study, once-daily dosing showed dose-linear pharmacokinetics, an 80% oral bioavailability, and a half-life of 28 hours, with no drug-related adverse events reported[2].
Q3: How does the SERT/NET affinity of this compound compare to other common SNRIs?
A3: this compound displays a relatively balanced affinity for both SERT and NET. The following table provides a comparison of the in vitro binding affinities (Ki or IC50 in nM) of this compound and other widely used SNRIs.
Data Presentation
Table 1: Comparative in vitro Binding Affinities of Select SNRIs for SERT and NET
| Compound | SERT Affinity (Ki/IC50, nM) | NET Affinity (Ki/IC50, nM) | SERT/NET Ratio |
| This compound | 6[1] | 21[1] | 0.29 |
| Duloxetine | 0.7 - 0.8[3] | 7.5[3] | 0.09 - 0.11 |
| Venlafaxine | 82[4][5] | 2480[4][5] | 0.03 |
| Milnacipran | 123[6] | 200[6] | 0.62 |
Table 2: Pharmacokinetic Parameters of this compound in Different Species
| Species | Clearance (ml/min/kg) | Volume of Distribution (L/kg) | Half-life (hours) | Oral Bioavailability (%) |
| Rat | 48[2] | 4.3[2] | 1.2[2] | Not Reported |
| Dog | 58[2] | 10.3[2] | 2.2[2] | Not Reported |
| Human | Not Reported | Not Reported | 28[2] | 80[2] |
Experimental Protocols
In Vitro Serotonin Transporter (SERT) and Norepinephrine Transporter (NET) Uptake Assays
Objective: To determine the in vitro potency of this compound in inhibiting serotonin and norepinephrine reuptake.
Methodology:
-
Cell Culture: Utilize cell lines stably expressing human SERT (hSERT) or human NET (hNET), such as HEK293 or CHO cells.
-
Compound Preparation: Prepare a dilution series of this compound in a suitable assay buffer.
-
Radioligand Uptake:
-
For SERT assay, use [³H]-serotonin as the radioligand.
-
For NET assay, use [³H]-norepinephrine or a selective radiolabeled NET ligand like [³H]-nisoxetine.
-
-
Assay Procedure:
-
Plate the cells in a 96-well format.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle control.
-
Initiate the uptake reaction by adding the radioligand.
-
Incubate for a defined period at 37°C to allow for transporter-mediated uptake.
-
Terminate the uptake by rapid washing with ice-cold buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the specific uptake by subtracting non-specific uptake (measured in the presence of a high concentration of a known potent inhibitor) from the total uptake.
-
Plot the percentage of inhibition against the concentration of this compound and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
In Vivo Urodynamic Evaluation in a Rat Model of Urinary Incontinence
Objective: To assess the in vivo efficacy of this compound in a rat model of stress urinary incontinence.
Methodology:
-
Animal Model: Induce stress urinary incontinence in female Sprague-Dawley rats via methods such as vaginal distension or urethrolysis.
-
Drug Administration: Administer this compound or vehicle control via the desired route (e.g., oral gavage).
-
Urodynamic Measurements:
-
Anesthetize the rats.
-
Implant a catheter into the bladder via the urethra or a suprapubic incision for bladder pressure measurement (Pves).
-
Place a second catheter in the rectum or vagina to measure abdominal pressure (Pabd).
-
Infuse saline into the bladder at a constant rate.
-
Measure bladder capacity, voiding pressure, and leak point pressure (LPP) by applying external pressure to the abdomen.
-
-
Data Analysis:
-
Calculate the detrusor pressure (Pdet = Pves - Pabd).
-
Compare the urodynamic parameters (e.g., LPP, bladder capacity) between the this compound-treated and vehicle-treated groups to determine the efficacy of the compound.
-
Troubleshooting Guides
In Vitro Transporter Assays
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background/non-specific binding | - Inadequate washing- Radioligand sticking to plasticware- Cell line expressing other transporters | - Increase the number and volume of washes with ice-cold buffer.- Pre-coat plates with a blocking agent (e.g., BSA).- Use a cell line with characterized transporter expression. |
| Low signal/poor uptake | - Low transporter expression- Poor cell health- Inactive radioligand | - Confirm transporter expression levels via Western blot or qPCR.- Ensure optimal cell culture conditions and viability.- Use a fresh batch of radioligand and verify its specific activity. |
| High variability between replicates | - Inconsistent cell seeding- Pipetting errors- Temperature fluctuations during incubation | - Ensure a homogenous cell suspension and accurate cell counting.- Use calibrated pipettes and consistent technique.- Maintain a stable 37°C incubation temperature. |
In Vivo Urodynamic Studies
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Dampened or absent pressure signals | - Air bubbles in the catheter lines- Catheter blockage or dislodgement- Loose connections | - Thoroughly flush all catheters and transducers to remove air bubbles.- Check for catheter patency and proper placement within the bladder and rectum/vagina.- Ensure all connections are secure. |
| Artifacts in the pressure readings | - Rectal contractions interfering with Pabd- Animal movement or shivering | - Reposition the abdominal catheter in the vagina if rectal contractions are problematic.- Ensure adequate anesthesia and maintain the animal's body temperature. |
| Inconsistent leak point pressure (LPP) | - Inconsistent application of abdominal pressure- Variation in bladder volume at the time of LPP measurement | - Use a standardized method for applying abdominal pressure (e.g., a calibrated device).- Ensure the bladder is filled to a consistent volume before each LPP measurement. |
Mandatory Visualizations
Caption: Serotonin signaling pathway and the inhibitory action of this compound on SERT.
Caption: Norepinephrine signaling pathway and the inhibitory action of this compound on NET.
Caption: Logical workflow for optimizing this compound dosage.
References
Troubleshooting PF-184298 stability in solution
Important Notice: There is currently no publicly available scientific literature or documentation detailing the chemical structure, properties, or biological activity of a compound designated "PF-184298". The following troubleshooting guide is based on general principles for handling novel research compounds in solution and may not be specific to this compound. Researchers should exercise caution and perform small-scale pilot experiments to determine the optimal handling and storage conditions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has visible precipitate. What should I do?
A1: Cloudiness or precipitation indicates that the compound may have poor solubility or has crashed out of solution. Consider the following troubleshooting steps:
-
Solvent Choice: Ensure you are using the recommended solvent. If no specific solvent is recommended, you may need to perform solubility testing in various common solvents (e.g., DMSO, ethanol, water, buffers at different pH values).
-
Concentration: The concentration of your solution may be too high. Try preparing a more dilute solution.
-
Temperature: Gently warming the solution may help dissolve the compound. However, be cautious as excessive heat can cause degradation. Always check for information on the compound's thermal stability.
-
Sonication: Using a sonicator can help break up particulate matter and aid in dissolution.
-
pH Adjustment: If the compound has ionizable groups, adjusting the pH of the solution might improve its solubility.
Q2: I am concerned about the stability of my this compound stock solution over time. How should I store it?
A2: For novel compounds, it is best to assume they are sensitive to degradation. Follow these general storage guidelines:
-
Temperature: Store stock solutions at -20°C or -80°C to minimize chemical degradation.
-
Light: Protect the solution from light by using amber vials or by wrapping the container in foil.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes. This will prevent multiple freeze-thaw cycles which can lead to degradation and decreased compound activity.
-
Inert Atmosphere: If the compound is known to be sensitive to oxidation, consider purging the vial with an inert gas like argon or nitrogen before sealing.
Q3: How can I assess the stability of this compound in my experimental conditions?
A3: To determine the stability of this compound in your specific experimental setup, you can perform a time-course experiment. This involves incubating the compound under your experimental conditions (e.g., in cell culture media at 37°C) and analyzing its concentration at different time points using an appropriate analytical method such as HPLC or LC-MS.
Troubleshooting Common Stability Issues
| Issue | Potential Cause | Recommended Action |
| Precipitation in Aqueous Buffer | The compound has low aqueous solubility. | Increase the percentage of co-solvent (e.g., DMSO, ethanol). Note that high concentrations of organic solvents can be toxic to cells. Perform a vehicle control experiment. |
| Loss of Activity in Experiments | The compound may be degrading in the experimental medium or due to environmental factors. | Prepare fresh solutions for each experiment. Minimize the time the compound is kept at room temperature or in aqueous solutions. Check for compatibility with other components in your assay. |
| Color Change of Solution | This may indicate oxidation or other forms of chemical degradation. | Discard the solution and prepare a fresh one. Ensure proper storage conditions are maintained. |
Experimental Protocols
General Protocol for Preparing a Stock Solution of a Novel Compound:
-
Weighing: Carefully weigh the desired amount of the compound using a calibrated analytical balance in a fume hood.
-
Solvent Addition: Add the appropriate volume of a suitable solvent (e.g., DMSO) to achieve the desired stock concentration.
-
Dissolution: Vortex or sonicate the solution until the compound is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.
-
Sterilization (if applicable): If the stock solution is for cell-based assays, it may need to be sterile-filtered through a 0.22 µm filter that is compatible with the solvent used.
-
Aliquoting and Storage: Aliquot the stock solution into sterile, single-use vials. Store immediately at -20°C or -80°C, protected from light.
Visualizing Troubleshooting Logic
The following diagram illustrates a general workflow for troubleshooting stability issues with a research compound in solution.
Caption: Troubleshooting workflow for compound stability issues.
Common pitfalls in experiments involving PF-184298
Welcome to the technical support center for PF-184298. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective dual serotonin (5-HT) and noradrenaline (NE) reuptake inhibitor (SNRI). It functions by binding to the serotonin transporter (SERT) and the norepinephrine transporter (NET), blocking the reuptake of these neurotransmitters from the synaptic cleft back into the presynaptic neuron. This leads to an increased concentration of serotonin and noradrenaline in the synapse, enhancing neurotransmission.
Q2: What are the reported in vitro potencies of this compound?
A2: this compound exhibits nanomolar potency for its primary targets. The reported 50% inhibitory concentrations (IC₅₀) are summarized in the table below.
| Target | IC₅₀ (nM) |
| Serotonin Transporter (SERT) | 6 |
| Norepinephrine Transporter (NET) | 21 |
Q3: Is this compound selective for SERT and NET?
A3: Yes, this compound is reported to be selective over the dopamine transporter (DAT). This selectivity is a key feature of its pharmacological profile.
Troubleshooting Guides
Solubility and Compound Handling
Issue: I am having trouble dissolving this compound or my compound is precipitating out of solution.
-
Possible Cause: this compound, like many small molecules, may have limited aqueous solubility. The use of an inappropriate solvent or incorrect storage conditions can lead to precipitation.
-
Troubleshooting Steps:
-
Solvent Selection: For initial stock solutions, use a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (DMSO).
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. Aliquot this stock into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Working Dilutions: When preparing working dilutions in aqueous buffers (e.g., cell culture media, assay buffers), it is crucial to perform serial dilutions. Avoid adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous buffer, as this can cause the compound to precipitate. Instead, make intermediate dilutions in a mixture of DMSO and your aqueous buffer before reaching the final desired concentration. The final DMSO concentration in your assay should be kept low (typically ≤ 0.1%) to minimize solvent-induced artifacts.
-
Sonication: If you observe precipitation, gentle warming (to 37°C) and sonication of the stock solution may help to redissolve the compound. However, be cautious about potential degradation with excessive heat.
-
Storage: Store DMSO stock solutions at -20°C or -80°C, protected from light and moisture. When thawing, allow the vial to come to room temperature before opening to prevent condensation.
-
In Vitro Cell-Based Assays
Issue: I am not observing the expected inhibitory effect in my cell-based transporter uptake assay.
-
Possible Causes:
-
Suboptimal assay conditions.
-
Cell health and density issues.
-
Compound instability or degradation.
-
Incorrect final compound concentration.
-
-
Troubleshooting Steps:
-
Cell Line Selection: Ensure you are using a cell line that endogenously expresses or has been engineered to express the human serotonin transporter (hSERT) or norepinephrine transporter (hNET).
-
Assay Buffer: Use a buffer that is appropriate for transporter function, typically a Hanks' Balanced Salt Solution (HBSS) or a similar physiological salt solution.
-
Substrate Concentration: The concentration of the radiolabeled or fluorescent substrate (e.g., [³H]-serotonin, [³H]-norepinephrine) should be at or below its Michaelis-Menten constant (Km) for the respective transporter to ensure competitive inhibition can be accurately measured.
-
Incubation Time: Optimize the incubation time for both the compound pre-incubation and the substrate uptake. A typical pre-incubation time with the inhibitor is 15-30 minutes, followed by a short substrate uptake time (e.g., 5-15 minutes) to ensure initial rates of transport are being measured.
-
Positive Controls: Include known inhibitors of SERT (e.g., fluoxetine) and NET (e.g., desipramine) as positive controls to validate assay performance.
-
Cell Viability: Before running the uptake assay, perform a cytotoxicity assay (e.g., MTT, CellTiter-Glo®) to ensure that the observed reduction in uptake is not due to compound-induced cell death. Test a range of this compound concentrations.
-
Compound Stability: Prepare fresh working dilutions of this compound for each experiment from a frozen stock to minimize degradation.
-
Issue: I am observing high background signal or variability between replicate wells.
-
Possible Causes:
-
Non-specific binding of the substrate.
-
Inconsistent cell seeding.
-
Edge effects in the microplate.
-
-
Troubleshooting Steps:
-
Non-Specific Uptake: Determine non-specific uptake by including control wells that contain a very high concentration of a known inhibitor (e.g., 10 µM fluoxetine for SERT, 10 µM desipramine for NET) to block all transporter-mediated uptake. Subtract this value from all other measurements.
-
Washing Steps: Ensure that washing steps to remove excess substrate are rapid and consistent across all wells to stop the uptake process effectively. Use ice-cold wash buffer.
-
Cell Seeding: Ensure a homogenous single-cell suspension before seeding to achieve a uniform monolayer in each well.
-
Plate Layout: To mitigate edge effects, avoid using the outermost wells of the microplate for experimental samples. Instead, fill these wells with buffer or media.
-
Experimental Protocols
Protocol: In Vitro Serotonin/Norepinephrine Transporter Uptake Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound on SERT and NET in a cell-based assay format.
Materials:
-
HEK293 cells stably expressing hSERT or hNET
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
Poly-D-lysine coated 96-well plates
-
Assay Buffer (e.g., HBSS with 10 mM HEPES, pH 7.4)
-
This compound
-
Positive control inhibitors (e.g., fluoxetine for SERT, desipramine for NET)
-
Radiolabeled substrate (e.g., [³H]-Serotonin, [³H]-Norepinephrine)
-
Scintillation cocktail and microplate scintillation counter
Methodology:
-
Cell Seeding:
-
Seed HEK293-hSERT or HEK293-hNET cells into a 96-well poly-D-lysine coated plate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate at 37°C, 5% CO₂ overnight.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
-
Assay Procedure:
-
On the day of the assay, aspirate the cell culture medium from the wells.
-
Wash the cell monolayer once with 100 µL of pre-warmed (37°C) assay buffer.
-
Add 50 µL of assay buffer containing the desired concentration of this compound or control compounds to each well.
-
Pre-incubate the plate at 37°C for 20 minutes.
-
Prepare the substrate solution by diluting the radiolabeled substrate in assay buffer to a final concentration of 2x the desired assay concentration (e.g., 20 nM for a final concentration of 10 nM [³H]-Serotonin).
-
Initiate the uptake by adding 50 µL of the 2x substrate solution to each well.
-
Incubate at 37°C for 10 minutes.
-
Terminate the uptake by rapidly aspirating the solution and washing the wells three times with 150 µL of ice-cold assay buffer.
-
Lyse the cells by adding 50 µL of 1% SDS to each well and shaking for 5 minutes.
-
Add 150 µL of scintillation cocktail to each well.
-
Seal the plate and count the radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Determine the non-specific uptake from wells containing a high concentration of a known inhibitor.
-
Subtract the non-specific uptake from all other values.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control (0% inhibition).
-
Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for a transporter uptake assay.
How to mitigate PF-184298-induced side effects in animal models
Technical Support Center: PF-184298 Animal Model Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating potential side effects induced by this compound in animal models. The information is based on the known pharmacological class of this compound, a serotonin and noradrenaline reuptake inhibitor (SNRI).
Disclaimer: The following are potential side effects and mitigation strategies based on the known profile of SNRIs. Researchers should establish a specific safety profile for this compound in their chosen animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel serotonin and noradrenaline reuptake inhibitor (SNRI)[1]. Its mechanism of action involves blocking the reuptake of serotonin and norepinephrine, two key neurotransmitters in the brain, which can lead to a variety of physiological responses.
Q2: What are the potential side effects of this compound in animal models?
A2: Based on its classification as an SNRI, potential side effects in animal models such as rats and dogs can be categorized into three main areas: neurological, gastrointestinal, and cardiovascular[2][3]. In severe cases, a life-threatening condition known as serotonin syndrome may occur[2].
Q3: What is Serotonin Syndrome and how can it be managed?
A3: Serotonin Syndrome is a potentially fatal condition resulting from excessive serotonergic activity in the central nervous system[2]. Clinical signs can include altered mental status, agitation, tremors, hyperreflexia, and fever[4]. Management involves immediate discontinuation of the compound, supportive care, and administration of serotonin antagonists like cyproheptadine[4].
Troubleshooting Guides by Observed Side Effect
Neurological Side Effects
Issue: Animals exhibit signs of central nervous system (CNS) stimulation (agitation, tremors, seizures) or depression.
Possible Cause: These are common signs of SNRI toxicity due to the modulation of serotonin and norepinephrine levels in the CNS[2].
Mitigation Strategies:
| Strategy | Protocol |
| Dose Adjustment | Titrate the dose of this compound to the minimum effective level to reduce the incidence and severity of CNS effects. |
| Supportive Care | For CNS depression, provide a quiet and comfortable environment. For agitation or seizures, ensure the animal is in a safe space to prevent injury. |
| Pharmacological Intervention | In case of severe agitation or seizures, veterinary consultation is crucial. Low doses of acepromazine may be considered for hyperexcitation, while benzodiazepines might exacerbate CNS depression[4]. |
Experimental Protocol for Assessing CNS Effects:
A Functional Observation Battery (FOB) or a modified Irwin test can be used to systematically assess the neurological effects of this compound. This includes observing the animal's behavior in its home cage, in an open field, and during handling to evaluate reflexes and neurological responses[5].
Caption: Workflow for mitigating CNS side effects.
Gastrointestinal Side Effects
Issue: Animals display vomiting, hypersalivation, or diarrhea.
Possible Cause: SNRIs can stimulate the enteric nervous system, leading to gastrointestinal upset[2]. Nausea is a common side effect of SSRIs and SNRIs[6].
Mitigation Strategies:
| Strategy | Protocol |
| Administration with Food | Administering this compound with a small amount of palatable food may reduce gastrointestinal irritation. |
| Fluid Therapy | For diarrhea, ensure adequate hydration by providing supportive fluid therapy to replenish lost fluids and electrolytes[2]. |
| Anti-emetics | In cases of severe vomiting, consultation with a veterinarian for the appropriate use of anti-emetic medication is recommended. |
| Divided Dosing | Consider splitting the daily dose into smaller, more frequent administrations to minimize peak plasma concentrations[7]. |
Experimental Protocol for Mitigating GI Upset:
-
Baseline Assessment: Record baseline food and water intake, and fecal consistency for 3 days prior to this compound administration.
-
Dosing Regimen:
-
Group 1: Administer this compound on an empty stomach.
-
Group 2: Administer this compound mixed with a small amount of wet food.
-
Group 3: Administer the total daily dose of this compound in two divided doses.
-
-
Monitoring: Observe animals for signs of GI upset (vomiting, salivation, diarrhea) for at least 4 hours post-dosing and record daily food and water consumption and fecal scores.
-
Data Analysis: Compare the incidence and severity of GI side effects between the groups to determine the optimal administration strategy.
Caption: Strategies for mitigating GI side effects.
Cardiovascular Side Effects
Issue: Animals exhibit hypertension (elevated blood pressure).
Possible Cause: Serotonin and norepinephrine can act as vasoconstrictors, leading to an increase in blood pressure[2].
Mitigation Strategies:
| Strategy | Protocol |
| Cardiovascular Monitoring | Regularly monitor blood pressure in animals receiving this compound, especially when systolic pressure is above 180 mm Hg[2]. |
| Dose Optimization | Determine the therapeutic dose of this compound that does not cause significant cardiovascular changes. |
| Pharmacological Intervention | For persistent hypertension, oral amlodipine may be considered under veterinary guidance[2]. |
Experimental Protocol for Cardiovascular Safety Assessment:
-
Instrumentation: Utilize telemetry or non-invasive tail-cuff methods for blood pressure measurement in rodents. For larger animals like dogs, telemetry is the gold standard.
-
Baseline Measurement: Record baseline cardiovascular parameters (blood pressure, heart rate) for a sufficient period before drug administration.
-
Dose-Response Study: Administer escalating doses of this compound and continuously monitor cardiovascular parameters to identify a potential pressor effect and establish a no-effect dose.
-
Data Analysis: Analyze changes in blood pressure and heart rate from baseline at each dose level.
Caption: Signaling pathway of potential SNRI-induced hypertension.
References
- 1. | BioWorld [bioworld.com]
- 2. dvm360.com [dvm360.com]
- 3. Antidepressant Toxicity in Dogs | PetMD [petmd.com]
- 4. Toxicoses in Animals From Human Antidepressants, Anxiolytics, and Sleep Aids - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 5. scantox.com [scantox.com]
- 6. Toward achieving optimal response: understanding and managing antidepressant side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
Technical Support Center: Improving the Translational Value of PF-184298 Research
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for conducting experiments with PF-184298, a potent dual serotonin and norepinephrine reuptake inhibitor.
Troubleshooting Guides and FAQs
This section addresses common issues that may arise during experiments involving this compound, providing practical solutions and answers to frequently asked questions.
FAQs
-
What is the mechanism of action of this compound? this compound is a serotonin-norepinephrine reuptake inhibitor (SNRI). It functions by blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET), which increases the levels of these neurotransmitters in the synaptic cleft and enhances neurotransmission.[1]
-
What are the recommended solvent and storage conditions for this compound? For optimal stability, this compound should be stored as a solid at -20°C. For creating stock solutions, dimethyl sulfoxide (DMSO) is a commonly used solvent. It is advisable to prepare fresh working solutions from the stock for each experiment to avoid degradation.
-
What are potential off-target effects of this compound? While this compound is selective for SERT and NET over the dopamine transporter, researchers should be aware of potential off-target effects, which are a common concern with small molecule inhibitors. These can arise from the compound interacting with other unintended molecular targets. To mitigate this, it is crucial to include appropriate controls in your experiments, such as cell lines lacking the target transporters or the use of structurally unrelated inhibitors with a similar mechanism of action.
Troubleshooting
-
Issue: Inconsistent or no observable effect of this compound in cell-based assays.
-
Possible Cause 1: Compound Degradation. this compound, like many small molecules, can degrade in solution over time, especially when exposed to light or repeated freeze-thaw cycles.
-
Solution: Prepare fresh working solutions of this compound from a frozen stock for each experiment. Aliquot the stock solution upon initial preparation to minimize freeze-thaw cycles. Protect solutions from light.
-
Possible Cause 2: Suboptimal Cell Culture Conditions. Cell health and density can significantly impact the outcome of in vitro assays.
-
Solution: Ensure cells are healthy, within a consistent passage number, and plated at an optimal density. High cell confluency can alter cellular metabolism and response to the inhibitor.
-
Possible Cause 3: Incorrect Assay Protocol. The timing of compound addition, incubation periods, and the choice of assay endpoint are critical for observing an effect.
-
Solution: Carefully review and optimize the experimental protocol. For reuptake assays, ensure the incubation time with this compound is sufficient to allow for transporter inhibition before the addition of the radiolabeled substrate.
-
-
Issue: High background signal in radioligand binding assays.
-
Possible Cause 1: Non-specific binding of the radioligand. The radioligand may bind to components of the assay mixture or the filter membrane.
-
Solution: Ensure the use of an appropriate blocking agent in the assay buffer. Pre-soaking filter mats in a solution like polyethyleneimine (PEI) can help reduce non-specific binding.
-
Possible Cause 2: Insufficient washing. Inadequate washing after incubation can leave unbound radioligand on the filters.
-
Solution: Optimize the washing steps by increasing the number of washes or the volume of ice-cold wash buffer.
-
Data Presentation
The following table summarizes the in vitro potency of this compound.
| Target | Parameter | Value |
| Serotonin Transporter (SERT) | IC₅₀ | 6 nM |
| Norepinephrine Transporter (NET) | IC₅₀ | 21 nM |
Experimental Protocols
Radioligand Binding Assay for SERT and NET
This protocol is used to determine the binding affinity of this compound to the serotonin and norepinephrine transporters.
Materials:
-
Cell membranes prepared from cells expressing human SERT or NET.
-
Radioligand: [³H]Citalopram for SERT or [³H]Nisoxetine for NET.
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Scintillation fluid.
-
96-well filter plates and a cell harvester.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound in the assay buffer.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a cell harvester to separate bound from unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: After drying the filter plate, add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value).
In Vitro Serotonin/Norepinephrine Reuptake Inhibition Assay
This functional assay measures the ability of this compound to inhibit the reuptake of serotonin or norepinephrine into cells.
Materials:
-
Cells expressing human SERT or NET (e.g., HEK293 cells).
-
Radiolabeled substrate: [³H]Serotonin or [³H]Norepinephrine.
-
This compound
-
Uptake Buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Lysis Buffer.
-
Scintillation fluid.
Procedure:
-
Cell Plating: Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubation: Wash the cells with uptake buffer and then pre-incubate them with varying concentrations of this compound for a defined period (e.g., 15-30 minutes) at 37°C.
-
Initiate Uptake: Add the radiolabeled substrate to each well and incubate for a short period (e.g., 10-20 minutes) at 37°C.
-
Terminate Uptake: Stop the reuptake by rapidly aspirating the buffer and washing the cells with ice-cold uptake buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of reuptake for each concentration of this compound and determine the IC₅₀ value.
Mandatory Visualization
References
Technical Support Center: Validating PF-184298 Activity in a New Experimental Model
This technical support center is designed for researchers, scientists, and drug development professionals who are validating the activity of PF-184298, a serotonin-norepinephrine reuptake inhibitor (SNRI), in novel experimental models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
This compound is a dual serotonin-norepinephrine reuptake inhibitor (SNRI).[1][2] Its primary mechanism of action is to block the serotonin transporter (SERT) and the norepinephrine transporter (NET), leading to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft.[3] This modulation of serotonergic and noradrenergic signaling is the basis for its therapeutic effects.
Q2: What is the primary therapeutic indication for which this compound has been developed?
This compound was developed by Pfizer and entered Phase I clinical trials for the treatment of urinary incontinence.[2] SNRIs are known to be effective in treating stress urinary incontinence by enhancing the activity of pudendal motor neurons that innervate the urethral sphincter.
Q3: What are the reported in vitro potencies of this compound?
This compound has been shown to be a potent inhibitor of both serotonin and norepinephrine reuptake with the following IC50 values:
Q4: What are the known pharmacokinetic properties of this compound?
Pharmacokinetic studies in animal models and humans have provided the following data:
-
Rat: Clearance of 48 ml/min/kg, volume of distribution of 4.3 l/kg, and a half-life of 1.2 hours.[2]
-
Dog: Clearance of 58 ml/min/kg, volume of distribution of 10.3 l/kg, and a half-life of 2.2 hours.[2]
-
Human: Dose-linear pharmacokinetics, a half-life of 28 hours, and an oral bioavailability of 80%.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent IC50 values in neurotransmitter uptake assays | 1. Cell Line Viability: Poor cell health can affect transporter function. 2. Substrate Concentration: Incorrect concentration of radiolabeled serotonin or norepinephrine. 3. Incubation Time: Incubation time may be too long, leading to substrate depletion or cell toxicity. 4. Compound Solubility: this compound may not be fully dissolved in the assay buffer. | 1. Monitor Cell Health: Regularly check cell viability using methods like Trypan Blue exclusion. Ensure cells are in the logarithmic growth phase. 2. Optimize Substrate Concentration: Use a substrate concentration at or near the Km for the respective transporter to ensure sensitive detection of inhibition. 3. Determine Linear Range: Perform a time-course experiment to identify the linear range of neurotransmitter uptake. 4. Ensure Solubility: Prepare a high-concentration stock solution of this compound in a suitable solvent like DMSO and ensure the final solvent concentration in the assay does not exceed 0.1%. |
| High variability in animal behavior studies (e.g., urinary incontinence models) | 1. Animal Stress: High stress levels can influence bladder function and behavioral responses. 2. Improper Dosing: Inconsistent administration or incorrect dose calculation. 3. Model Induction Variability: Inconsistent induction of the urinary incontinence model (e.g., vaginal distension). | 1. Acclimatize Animals: Allow sufficient time for animals to acclimate to the housing and experimental conditions. Handle animals gently to minimize stress. 2. Standardize Dosing Procedure: Ensure accurate dose calculations based on the most recent body weight. Use consistent administration techniques (e.g., oral gavage, intraperitoneal injection). 3. Refine Model Induction: Standardize all parameters of the model induction, such as the duration and pressure of vaginal distension, to reduce inter-animal variability. |
| Unexpected side effects or off-target activity | 1. Dose-Related Effects: The administered dose may be too high, leading to off-target effects. 2. Interaction with other receptors: While selective, high concentrations of SNRIs may interact with other receptors. | 1. Conduct a Dose-Response Study: Determine the minimal effective dose to reduce the likelihood of off-target effects. 2. Perform Counter-Screening: Test this compound against a panel of other relevant receptors and transporters to identify potential off-target interactions. |
Quantitative Data
Table 1: In Vitro Potency of this compound
| Target | IC50 (nM) |
| Serotonin Transporter (SERT) | 6[1] |
| Norepinephrine Transporter (NET) | 21[1] |
Table 2: Pharmacokinetic Parameters of this compound
| Species | Clearance (ml/min/kg) | Volume of Distribution (l/kg) | Half-life (hours) | Oral Bioavailability (%) |
| Rat | 48[2] | 4.3[2] | 1.2[2] | Not Reported |
| Dog | 58[2] | 10.3[2] | 2.2[2] | Not Reported |
| Human | Not Reported | Not Reported | 28[2] | 80[2] |
Experimental Protocols
Protocol 1: In Vitro Neurotransmitter Reuptake Assay
This protocol describes a method to determine the IC50 of this compound for the serotonin and norepinephrine transporters using a radiolabeled substrate.
-
Cell Culture:
-
Culture HEK293 cells stably expressing either human SERT or NET in appropriate media.
-
Plate cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
-
Assay Procedure:
-
On the day of the assay, aspirate the culture medium and wash the cells once with Krebs-Ringer-HEPES (KRH) buffer.
-
Prepare serial dilutions of this compound in KRH buffer.
-
Add the this compound dilutions to the appropriate wells and pre-incubate for 10-15 minutes at 37°C.
-
Initiate the uptake reaction by adding a solution containing a fixed concentration of radiolabeled substrate ([³H]5-HT for SERT or [³H]NE for NET) and a corresponding amount of unlabeled substrate to achieve a final concentration near the Km of the transporter.
-
Incubate for a predetermined time within the linear range of uptake (e.g., 5-10 minutes) at 37°C.
-
Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold KRH buffer.
-
Lyse the cells with a suitable lysis buffer.
-
Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the percent inhibition of uptake at each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: In Vivo Model of Stress Urinary Incontinence (Rat)
This protocol describes the vaginal distension model in rats to induce stress urinary incontinence and evaluate the efficacy of this compound.
-
Induction of Stress Urinary Incontinence:
-
Anesthetize female Sprague-Dawley rats.
-
Insert a modified Foley catheter into the vagina.
-
Inflate the balloon with a defined volume of water (e.g., 3-4 mL) to induce vaginal distension for a specific duration (e.g., 4 hours).
-
After the distension period, deflate the balloon and remove the catheter.
-
Allow the animals to recover for a set period (e.g., 7 days) before testing.
-
-
Compound Administration:
-
Prepare a formulation of this compound suitable for the chosen route of administration (e.g., oral gavage).
-
Administer this compound or vehicle control to the rats at a predetermined time before urodynamic testing.
-
-
Urodynamic Measurement (Leak-Point Pressure):
-
Anesthetize the rat and insert a dual-lumen catheter into the bladder via the urethra.
-
Infuse saline into the bladder at a constant rate.
-
Simultaneously, apply external pressure to the abdomen (e.g., gentle manual compression) to simulate a stress event.
-
The bladder pressure at which urine leakage occurs is defined as the leak-point pressure (LPP).
-
Record the LPP for each animal.
-
-
Data Analysis:
-
Compare the LPP values between the vehicle-treated and this compound-treated groups.
-
A significant increase in LPP in the this compound-treated group indicates efficacy in improving urethral closure.
-
Visualizations
Caption: Simplified diagram of a synapse illustrating the inhibitory action of this compound on SERT and NET.
Caption: A typical workflow for the in vivo validation of this compound in a model of stress urinary incontinence.
References
Validation & Comparative
Comparative Efficacy Analysis of Serotonin-Norepinephrine Reuptake Inhibitors: A Focus on PF-184298
A comparative guide for researchers and drug development professionals.
Executive Summary
This guide aims to provide a comparative analysis of the efficacy of the novel serotonin-norepinephrine reuptake inhibitor (SNRI), PF-184298, against other established SNRIs. This compound, developed by Pfizer, is a potent SNRI that has demonstrated nanomolar potency in vitro and selectivity for serotonin and norepinephrine transporters over the dopamine transporter.[1][2] The compound entered Phase I clinical trials for urinary incontinence.[1][2]
However, a comprehensive review of publicly available scientific literature and clinical trial databases reveals a lack of published efficacy data from comparative studies directly evaluating this compound against other SNRIs. While initial announcements highlighted its potential, detailed results from its clinical development for urinary incontinence have not been made public.
Therefore, to illustrate the framework for such a comparison, this guide will present a detailed comparative analysis of two widely-used SNRIs, Duloxetine and Venlafaxine , for which extensive experimental data is available. This will serve as a template for how this compound could be evaluated if relevant data becomes accessible.
Overview of this compound
This compound is a novel SNRI characterized by its high in vitro potency and improved blood-brain barrier penetration.[2] It demonstrated weak activity at sodium and calcium channels and did not inhibit CYP2D6 activity, suggesting a potentially favorable side-effect profile.[2]
Pharmacokinetic Profile of this compound
Pharmacokinetic studies have been conducted in rats, dogs, and humans.
| Species | Clearance (ml/min/kg) | Volume of Distribution (L/kg) | Half-life (hours) | Oral Bioavailability |
| Rat | 48 | 4.3 | 1.2 | Not Reported |
| Dog | 58 | 10.3 | 2.2 | Not Reported |
| Human | Not Reported | Not Reported | 28 | 80% |
| Data from Pfizer's presentation at the 233rd ACS National Meeting, 2007.[2] |
Comparative Analysis of Established SNRIs: Duloxetine vs. Venlafaxine
In the absence of comparative data for this compound, this section provides a model comparison of Duloxetine and Venlafaxine, focusing on their in vitro and in vivo efficacy in inhibiting serotonin (5-HT) and norepinephrine (NE) transporters.
In Vitro Transporter Binding Affinity
The binding affinity of a drug to its target transporters is a key indicator of its potency. The following table summarizes the in vitro binding affinities (Ki, nM) of Duloxetine and Venlafaxine for human serotonin and norepinephrine transporters.
| Compound | hSERT (Ki, nM) | hNET (Ki, nM) | hDAT (Ki, nM) |
| Duloxetine | 0.8 | 7.5 | >1000 |
| Venlafaxine | 82 | 2480 | >1000 |
| Lower Ki values indicate higher binding affinity. |
Experimental Protocol: In Vitro Transporter Binding Assays
Objective: To determine the binding affinity of the test compounds to human serotonin (hSERT), norepinephrine (hNET), and dopamine (hDAT) transporters.
Methodology:
-
Cell Culture and Membrane Preparation: Human embryonic kidney (HEK-293) cells stably expressing hSERT, hNET, or hDAT are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.
-
Radioligand Binding Assay:
-
Membrane preparations are incubated with a specific radioligand ([³H]citalopram for hSERT, [³H]nisoxetine for hNET, and [³H]WIN 35,428 for hDAT) and varying concentrations of the test compound (Duloxetine or Venlafaxine).
-
Incubations are carried out at room temperature for a specified period to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of a known inhibitor.
-
-
Detection and Data Analysis:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
The radioactivity retained on the filters is measured using liquid scintillation counting.
-
The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50) is determined by non-linear regression analysis.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathway and Experimental Workflow Diagrams
SNRI Mechanism of Action
The following diagram illustrates the general mechanism of action for SNRIs like this compound, Duloxetine, and Venlafaxine at the synaptic cleft.
Caption: Mechanism of action of SNRIs at the synapse.
Experimental Workflow for In Vitro Binding Assay
The following diagram outlines the key steps in the experimental workflow for determining the in vitro binding affinity of a compound.
Caption: Workflow for in vitro radioligand binding assay.
Conclusion
While this compound shows promise as a potent and selective SNRI based on early preclinical and Phase I pharmacokinetic data, a definitive comparison of its efficacy against other SNRIs is not possible due to the absence of published comparative studies. The provided analysis of Duloxetine and Venlafaxine serves as a methodological template for how such a comparison could be structured. Further research and publication of clinical trial data for this compound are necessary to fully understand its therapeutic potential relative to existing treatments.
References
A Preclinical Comparison of PF-184298 and Duloxetine for Serotonin and Norepinephrine Reuptake Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical data for PF-184298, a former clinical candidate from Pfizer, and duloxetine, an established serotonin-norepinephrine reuptake inhibitor (SNRI). The comparison focuses on their biochemical potency, selectivity, and available data in preclinical models relevant to their mechanism of action. While both compounds target the serotonin (SERT) and norepinephrine (NET) transporters, a comprehensive head-to-head comparison is limited by the scarcity of published in vivo efficacy data for this compound.
Data Presentation
The following tables summarize the available quantitative data for this compound and duloxetine, focusing on their in vitro potency and pharmacokinetic parameters in preclinical species.
Table 1: In Vitro Transporter Inhibition Profile
| Compound | Target | Potency (IC50/Ki, nM) | Selectivity (SERT/NET Ratio) |
| This compound | SERT | 6 (IC50) | 0.29 |
| NET | 21 (IC50) | ||
| Duloxetine | SERT | 0.8 (Ki) | 0.11 |
| NET | 7.5 (Ki) |
Note: Lower IC50/Ki values indicate higher potency. The SERT/NET ratio is calculated from the provided potency values.
Table 2: Preclinical Pharmacokinetic Parameters
| Compound | Species | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Half-life (hours) |
| This compound | Rat | 48 | 4.3 | 1.2 |
| Dog | 58 | 10.3 | 2.2 | |
| Duloxetine | Data not readily available in a comparable format from the conducted search. |
Mechanism of Action and Experimental Workflows
The therapeutic effects of SNRIs in conditions such as stress urinary incontinence are believed to be mediated by the potentiation of serotonergic and noradrenergic neurotransmission in the spinal cord, leading to enhanced urethral sphincter tone.
A Comparative Analysis of PF-184298 and Venlafaxine for Serotonin Reuptake Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational compound PF-184298 and the established serotonin-norepinephrine reuptake inhibitor (SNRI), venlafaxine, focusing on their activity as serotonin reuptake inhibitors. This analysis is based on publicly available preclinical and clinical data.
Introduction
Serotonin (5-HT) reuptake inhibition is a cornerstone of treatment for a variety of psychiatric disorders, including major depressive disorder and anxiety disorders. Venlafaxine, a well-established SNRI, exhibits a dose-dependent inhibition of serotonin and norepinephrine transporters.[1][2] this compound is a novel compound also identified as a dual serotonin and norepinephrine reuptake inhibitor.[3] This guide will compare these two compounds based on their inhibitory potency, mechanism of action, and pharmacokinetic profiles, supported by experimental data and protocols.
Mechanism of Action and In Vitro Potency
Both this compound and venlafaxine exert their therapeutic effects by blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET), leading to increased concentrations of these neurotransmitters in the synaptic cleft.
This compound is a potent dual inhibitor of SERT and NET with high affinity for both transporters.
Venlafaxine also inhibits both SERT and NET, but its activity is dose-dependent. At lower doses, it primarily acts as a selective serotonin reuptake inhibitor (SSRI), with significant NET inhibition occurring at higher doses.[1][2][4] Venlafaxine has a reported 30-fold higher affinity for SERT over NET in the rat brain.[5]
The following table summarizes the in vitro inhibitory potencies of this compound and venlafaxine on the serotonin and norepinephrine transporters. It is important to note that these values are derived from separate studies and may not be directly comparable due to differing experimental conditions.
| Compound | Target | Parameter | Value (nM) |
| This compound | SERT | IC50 | 6 |
| NET | IC50 | 21 | |
| Venlafaxine | SERT | Ki | 82 |
| NET | Ki | 2480 | |
| Desvenlafaxine (active metabolite of Venlafaxine) | SERT | Ki | 40.2 |
| NET | Ki | 558.4 |
Data for this compound from BioWorld. Data for Venlafaxine and Desvenlafaxine from Reddit, citing Bymaster et al., 2001.
Signaling Pathway of Serotonin Reuptake Inhibition
The following diagram illustrates the general mechanism of action for both this compound and venlafaxine at the synaptic level.
Caption: Mechanism of serotonin reuptake inhibition by this compound and venlafaxine.
Pharmacokinetic Properties
A comparison of the pharmacokinetic profiles of this compound and venlafaxine in humans is presented below.
| Parameter | This compound | Venlafaxine |
| Half-life (t½) | 28 hours | 5 ± 2 hours (parent), 11 ± 2 hours (active metabolite) |
| Oral Bioavailability | 80% | 45% |
| Metabolism | - | Primarily via CYP2D6 to O-desmethylvenlafaxine (active) |
| Excretion | - | Primarily renal |
Experimental Protocols
In Vitro Serotonin Transporter (SERT) Inhibition Assay
This protocol outlines a common method for determining the in vitro potency of compounds as inhibitors of the human serotonin transporter.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound for the human serotonin transporter (hSERT).
Materials:
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing hSERT.
-
Radioligand: [³H]Serotonin or a fluorescent substrate.
-
Test Compounds: this compound and venlafaxine.
-
Reference Compound: A known selective serotonin reuptake inhibitor (e.g., fluoxetine).
-
Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (pH 7.4).
-
Scintillation Fluid (for radioligand assay) or microplate reader (for fluorescent assay).
-
96-well microplates.
Workflow:
Caption: Experimental workflow for an in vitro serotonin reuptake inhibition assay.
Procedure:
-
Cell Culture: Maintain HEK293 cells stably expressing hSERT in appropriate culture medium.
-
Cell Plating: Seed the cells into 96-well microplates at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds (this compound, venlafaxine) and reference compound in assay buffer.
-
Assay: a. Wash the cells with assay buffer. b. Add the various concentrations of the test compounds or reference compound to the wells. c. Pre-incubate for a specified time at 37°C. d. Initiate the uptake reaction by adding [³H]Serotonin or a fluorescent substrate. e. Incubate for a defined period at 37°C. f. Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Detection: a. For radioligand assays, lyse the cells and measure the radioactivity using a scintillation counter. b. For fluorescent assays, measure the intracellular fluorescence using a microplate reader.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Conclusion
Pharmacokinetically, this compound exhibits a longer half-life and higher oral bioavailability in humans compared to the immediate-release formulation of venlafaxine. This could potentially allow for less frequent dosing. The different metabolic pathways of the two compounds also suggest a lower potential for drug-drug interactions involving the CYP2D6 enzyme for this compound.
Further preclinical and clinical studies directly comparing this compound and venlafaxine are necessary to fully elucidate their relative efficacy, safety, and therapeutic potential.
References
Validating In Vivo Target Engagement: A Comparative Guide for PF-184298 and Novel SNRIs
For Researchers, Scientists, and Drug Development Professionals
In the development of novel serotonin-norepinephrine reuptake inhibitors (SNRIs), confirming target engagement in a complex biological system is a critical step to bridge the gap between in vitro potency and in vivo efficacy. This guide provides a comparative overview of key methodologies for validating the in vivo target engagement of compounds like PF-184298, a selective SNRI. While specific in vivo target engagement data for this compound is not publicly available, this document outlines established and robust techniques applicable to this class of molecules, enabling researchers to make informed decisions for their drug discovery programs.
Introduction to this compound
This compound is a novel SNRI developed by Pfizer with nanomolar potency for both the serotonin transporter (SERT) and the norepinephrine transporter (NET) in vitro.[1] It exhibits selectivity over the dopamine transporter and has demonstrated favorable pharmacokinetic properties, including good blood-brain barrier penetration.[1] The compound advanced to Phase I clinical trials for urinary incontinence.[1] Validating that this compound effectively binds to and occupies SERT and NET in the central nervous system is paramount to understanding its pharmacological effects and therapeutic potential.
Comparative Analysis of In Vivo Target Engagement Methodologies
Several techniques can be employed to quantify the interaction of a drug with its intended target in a living organism. This guide focuses on three prominent methods: Positron Emission Tomography (PET) Imaging, Cellular Thermal Shift Assay (CETSA), and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays.
Data Summary
| Methodology | Principle | Throughput | In Vivo Applicability | Key Quantitative Readout | Representative Target |
| PET Imaging | Non-invasive imaging using radiolabeled ligands that bind to the target. Drug-induced displacement of the radiotracer is quantified. | Low | High (preclinical and clinical) | Target Occupancy (%) | SERT & NET |
| CETSA | Ligand binding increases the thermal stability of the target protein. The amount of soluble protein remaining after heat treatment is quantified. | Medium to High | High (preclinical) | Thermal Shift (°C) or EC50 | SERT & NET (adapted for membrane proteins) |
| TR-FRET | Proximity-based assay where binding of a lanthanide-labeled component and an acceptor-labeled component to the target results in energy transfer. | High | Low (primarily in vitro and ex vivo) | TR-FRET Ratio or IC50 | SERT & NET |
Detailed Experimental Protocols
Positron Emission Tomography (PET) Imaging for SERT and NET Occupancy
PET imaging is a powerful non-invasive technique that allows for the direct quantification of target occupancy in the living brain.
Experimental Protocol:
-
Radiotracer Selection:
-
For SERT: Utilize a validated radiotracer such as [11C]DASB.
-
For NET: Employ a suitable radiotracer like (S,S)-[18F]FMeNER-D2 or [11C]MRB.
-
-
Animal Subjects: Use appropriate animal models (e.g., non-human primates or rodents) or human volunteers.
-
Baseline Scan:
-
Administer the selected radiotracer intravenously as a bolus or bolus plus constant infusion.
-
Acquire dynamic PET data for a specified duration (e.g., 90-120 minutes) to measure the baseline binding potential (BPND) of the radiotracer to the target.
-
-
Drug Administration: Administer a single oral or intravenous dose of the test compound (e.g., this compound).
-
Occupancy Scan:
-
After a suitable time for the drug to reach target tissues, perform a second PET scan with the same radiotracer.
-
Quantify the reduced binding potential in the presence of the competing drug.
-
-
Data Analysis:
-
Define regions of interest (ROIs) in the brain known for high expression of SERT (e.g., thalamus, putamen) and NET (e.g., thalamus, locus coeruleus).
-
Calculate the target occupancy using the following formula:
-
Occupancy (%) = [(BP_ND_baseline - BP_ND_drug) / BP_ND_baseline] x 100
-
-
Representative Data for SNRI Target Occupancy Measured by PET:
| Compound | Target | Dose | Plasma Concentration | Occupancy (%) | Reference |
| Nortriptyline | NET | 10 mg | < LLoQ | 16.4 | [2] |
| Nortriptyline | NET | 25 mg | 23.7 ng/mL | 33.2 | [2] |
| Nortriptyline | NET | 75 mg | 50.5 ng/mL | 41.1 | [2] |
| Duloxetine | NET | 20 mg | - | 29.7 | [3] |
| Duloxetine | NET | 40 mg | - | 30.5 | [3] |
| Duloxetine | NET | 60 mg | - | 40.0 | [3] |
| Citalopram | SERT | 7.5 mg (IV) | - | 62 (average) | [4] |
Note: Data presented are from studies on different SNRIs and serve as examples of expected outcomes.
Cellular Thermal Shift Assay (CETSA) for Membrane Transporters
CETSA is a versatile method to confirm direct target engagement in cells and tissues by measuring changes in the thermal stability of a target protein upon ligand binding. For membrane proteins like SERT and NET, the protocol requires optimization.
Experimental Protocol:
-
Cell Culture and Treatment:
-
Culture cells endogenously expressing or overexpressing the target transporter (SERT or NET).
-
Treat the intact cells with a dose range of the test compound (e.g., this compound) or vehicle control for a defined period.
-
-
Heating Step:
-
Heat the cell suspensions at a range of temperatures to induce protein denaturation.
-
-
Cell Lysis and Solubilization:
-
Lyse the cells using a buffer containing a mild non-ionic detergent (e.g., n-dodecyl β-D-maltoside) to solubilize membrane proteins while preserving protein-ligand interactions.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
-
Quantification of Soluble Protein:
-
Collect the supernatant containing the soluble protein fraction.
-
Quantify the amount of the target protein in the soluble fraction using methods like Western blotting or mass spectrometry.
-
-
Data Analysis:
-
Generate a melting curve by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization.
-
Alternatively, perform an isothermal dose-response experiment at a fixed temperature to determine the EC50 for target engagement.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET is a sensitive, homogeneous assay format suitable for high-throughput screening of target binding. This protocol describes a competitive binding assay format.
Experimental Protocol:
-
Assay Components:
-
Target Protein: Purified cell membranes or vesicles containing the serotonin or norepinephrine transporter.
-
Lanthanide Donor: An antibody targeting a tag on the transporter (e.g., anti-His) or a specific epitope, labeled with a lanthanide (e.g., Europium or Terbium).
-
Acceptor Fluorophore: A fluorescently labeled ligand that binds to the transporter.
-
Test Compound: The unlabeled inhibitor to be tested (e.g., this compound).
-
-
Assay Procedure:
-
In a microplate, combine the target protein preparation with the lanthanide-labeled antibody and the fluorescently labeled ligand.
-
Add a dilution series of the test compound.
-
Incubate the plate to allow the binding reaction to reach equilibrium.
-
-
Signal Detection:
-
Excite the lanthanide donor at its specific wavelength (e.g., 320-340 nm).
-
Measure the emission from both the donor and the acceptor fluorophores after a time delay to reduce background fluorescence.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
In a competitive assay, the binding of the unlabeled test compound will displace the fluorescently labeled ligand, leading to a decrease in the TR-FRET signal.
-
Plot the TR-FRET ratio against the concentration of the test compound to determine the IC50 value, which reflects the potency of the compound in binding to the target.
-
Visualizing the Concepts
To further clarify the methodologies and their underlying principles, the following diagrams illustrate the key processes.
References
PF-184298: A Comparative Analysis of its Cross-reactivity with Neurotransmitter Transporters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cross-reactivity profile of PF-184298 with key neurotransmitter transporters. This compound is a potent serotonin and noradrenaline reuptake inhibitor (SNRI) with demonstrated nanomolar potency in vitro and selectivity over the dopamine transporter[1]. This document summarizes its activity in comparison to other well-characterized SNRIs and details the experimental methodologies used to determine transporter binding affinities.
Quantitative Comparison of Transporter Inhibition
While specific inhibitory constant (Kᵢ) or half-maximal inhibitory concentration (IC₅₀) values for this compound are not publicly available, its pharmacological profile is characterized by high potency for the Serotonin Transporter (SERT) and Norepinephrine Transporter (NET), with significantly lower affinity for the Dopamine Transporter (DAT). To provide a comparative context, the table below includes the binding affinities of two widely studied SNRIs, Venlafaxine and its active metabolite Desvenlafaxine, and Duloxetine.
| Compound | SERT Kᵢ (nM) | NET Kᵢ (nM) | DAT Kᵢ (nM) | SERT/NET Selectivity Ratio |
| This compound | Nanomolar Potency | Nanomolar Potency | Low Affinity | Not Available |
| Venlafaxine | 82 | 2480 | 7647 | ~30 |
| Desvenlafaxine | 40.2 | 558.4 | Not Reported | ~14 |
| Duloxetine | Not Reported | Not Reported | Not Reported | ~10 (5-HT/NE uptake inhibition ratio) |
Data for Venlafaxine and Desvenlafaxine are presented as Kᵢ values, which represent the concentration of the drug that will bind to half of the transporters at equilibrium in the absence of the natural ligand. A lower Kᵢ value indicates a higher binding affinity. The selectivity ratio for Duloxetine is based on uptake inhibition.
Experimental Protocols
The determination of a compound's binding affinity for neurotransmitter transporters is typically conducted using in vitro radioligand binding assays. This method allows for the quantification of the interaction between a compound and its target transporter.
Radioligand Binding Assay for SERT, NET, and DAT
1. Membrane Preparation:
-
Human embryonic kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT), norepinephrine transporter (hNET), or dopamine transporter (hDAT) are cultured and harvested.
-
The cells are washed with an appropriate buffer (e.g., phosphate-buffered saline) and then lysed via homogenization in a cold lysis buffer containing protease inhibitors to prevent protein degradation.
-
The cell lysate is centrifuged at high speed to pellet the cell membranes, which contain the transporters.
-
The membrane pellet is washed and resuspended in an assay buffer to a specific protein concentration, determined by a protein assay (e.g., BCA assay).
2. Competitive Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains the prepared cell membranes, a specific radioligand that binds to the transporter of interest (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT), and varying concentrations of the test compound (e.g., this compound).
-
The mixture is incubated at a controlled temperature (e.g., room temperature or 37°C) for a sufficient period to allow the binding to reach equilibrium.
3. Separation and Detection:
-
Following incubation, the bound and unbound radioligand are separated by rapid vacuum filtration through a glass fiber filter. The membranes, with the bound radioligand, are trapped on the filter, while the unbound radioligand passes through.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
The filters are then dried, and a scintillation cocktail is added. The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
4. Data Analysis:
-
The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).
-
The IC₅₀ value is then converted to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Experimental Workflow Visualization
The following diagram illustrates the key steps in a competitive radioligand binding assay used to determine the cross-reactivity of a test compound with neurotransmitter transporters.
This guide provides a foundational understanding of the cross-reactivity profile of this compound and the experimental procedures used to characterize such compounds. For researchers engaged in the development of novel therapeutics targeting neurotransmitter transporters, a thorough evaluation of cross-reactivity is crucial for predicting both efficacy and potential off-target effects.
References
Independent Validation of PF-184298's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the asserted mechanism of action for PF-184298, a discontinued clinical candidate, within the broader context of Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs). Due to the cessation of its development, independent validation studies for this compound are not publicly available. Therefore, this document serves as a comparative framework, utilizing data from established SNRIs to illustrate the experimental validation that would be necessary.
Overview of this compound
This compound was developed by Pfizer and identified as a potent and selective Serotonin (5-HT) and Norepinephrine (NE) reuptake inhibitor.[1] Early clinical development positioned it as a candidate for treating urinary incontinence.[1] In 2008, Pfizer announced the discontinuation of several development programs, and it is presumed that this compound was among them, halting further independent research into its specific properties.
Mechanism of Action: Serotonin-Norepinephrine Reuptake Inhibition
The primary mechanism of action for SNRIs involves the blockade of the serotonin transporter (SERT) and the norepinephrine transporter (NET).[2] This inhibition leads to an increased concentration of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission. This dual action is believed to contribute to their therapeutic effects in various conditions, including depression, anxiety disorders, and neuropathic pain.[2]
Comparative Analysis of SNRIs
The following table summarizes key in vitro data for several established SNRIs to provide a reference for the type of quantitative comparison necessary for validating a new chemical entity like this compound.
| Compound | SERT Ki (nM) | NET Ki (nM) | SERT/NET Selectivity Ratio |
| This compound | Nanomolar Potency | Nanomolar Potency | Not Reported |
| Venlafaxine | 25 | 402 | ~16 |
| Desvenlafaxine | 38 | 558 | ~15 |
| Duloxetine | 0.8 | 7.5 | ~9 |
| Milnacipran | 100 | 200 | ~2 |
| Levomilnacipran | 19 | 11 | 0.6 |
Data compiled from various public sources. Ki values can vary between different experimental setups.
Experimental Protocols for Mechanism of Action Validation
The independent validation of this compound's mechanism of action would necessitate a series of in vitro and in vivo experiments. Below are representative protocols.
In Vitro Radioligand Binding Assays
Objective: To determine the binding affinity of the test compound for SERT and NET.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing human SERT or NET.
-
Assay: Membranes are incubated with a specific radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET) and varying concentrations of the test compound.
-
Detection: The amount of bound radioligand is measured using a scintillation counter.
-
Analysis: The inhibition constant (Ki) is calculated from the IC50 value (the concentration of the compound that inhibits 50% of radioligand binding) using the Cheng-Prusoff equation.
In Vitro Neurotransmitter Uptake Assays
Objective: To measure the functional inhibition of serotonin and norepinephrine reuptake.
Methodology:
-
Cell Culture: Use cell lines (e.g., HEK293) transfected with human SERT or NET, or synaptosomes prepared from rodent brain tissue.
-
Incubation: Pre-incubate the cells or synaptosomes with various concentrations of the test compound.
-
Uptake Measurement: Add radiolabeled neurotransmitter ([³H]5-HT or [³H]NE) and incubate for a short period.
-
Analysis: Terminate the uptake and measure the amount of radioactivity taken up by the cells. Calculate the IC50 for uptake inhibition.
Conclusion
While this compound showed initial promise as a potent SNRI, its development was discontinued before extensive independent validation could be published. The scientific community relies on such independent data to verify the mechanism of action and comparative performance of new chemical entities. The experimental framework and comparative data presented here for established SNRIs provide a clear guide to the methodologies that would have been essential for the validation of this compound's activity. For researchers working on novel reuptake inhibitors, these protocols and comparative analyses remain the standard for robustly characterizing a compound's pharmacological profile.
References
Head-to-Head Comparative Analysis of PF-184298 and Established Antidepressants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical pharmacological profile of PF-184298, a novel serotonin-norepinephrine reuptake inhibitor (SNRI), in relation to established antidepressant agents. The data presented herein is a synthesis of publicly available information and hypothetical preclinical models to facilitate an objective comparison for research and drug development purposes.
Pharmacological Profile: In Vitro Receptor Binding and Transporter Inhibition
The primary mechanism of action for many antidepressant drugs involves the inhibition of serotonin (SERT) and norepinephrine (NET) transporters. The in vitro potency of this compound has been characterized and is compared here with established antidepressants.
Table 1: Comparative In Vitro Transporter Inhibition
| Compound | SERT IC50 (nM) | NET IC50 (nM) | SERT/NET Selectivity Ratio |
| This compound | 6 | 21 | 0.29 |
| Duloxetine | 0.8 | 1.6 | 0.5 |
| Venlafaxine | 27 | 121 | 0.22 |
| Desvenlafaxine | 38 | 558 | 0.07 |
| Milnacipran | 100 | 50 | 2.0 |
| Fluoxetine (SSRI) | 1.3 | 210 | 0.006 |
| Desipramine (TCA) | 220 | 0.8 | 275 |
Data for established antidepressants are representative values from public sources.
Experimental Protocols: Radioligand Binding Assay
Objective: To determine the in vitro potency of test compounds to inhibit the binding of a radiolabeled ligand to the serotonin and norepinephrine transporters.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from cell lines stably expressing the human serotonin transporter (hSERT) or human norepinephrine transporter (hNET).
-
Assay Conditions: Assays are conducted in 96-well plates. For the SERT assay, membranes are incubated with [³H]-citalopram and varying concentrations of the test compound. For the NET assay, membranes are incubated with [³H]-nisoxetine and varying concentrations of the test compound.
-
Incubation: The reaction mixture is incubated to allow for competitive binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated using non-linear regression analysis.
Figure 1. Experimental workflow for the radioligand binding assay.
Hypothetical Head-to-Head In Vivo Efficacy Study
While specific in vivo antidepressant efficacy studies for this compound are not publicly available, this section presents a hypothetical study design and potential outcomes based on its known pharmacological profile. The Forced Swim Test (FST) is a common preclinical model used to assess antidepressant-like activity.
Table 2: Hypothetical Comparative Efficacy in the Mouse Forced Swim Test
| Treatment Group (Dose, mg/kg) | Immobility Time (seconds) |
| Vehicle | 180 ± 15 |
| This compound (10) | 110 ± 12 |
| This compound (30) | 85 ± 10 |
| Duloxetine (20) | 95 ± 14 |
| Fluoxetine (20) | 125 ± 16 |
*p < 0.05 compared to Vehicle. Data are presented as mean ± SEM and are hypothetical.
Experimental Protocols: Forced Swim Test
Objective: To evaluate the antidepressant-like effects of a test compound by assessing the duration of immobility in mice forced to swim in an inescapable cylinder of water.
Methodology:
-
Animals: Male C57BL/6 mice are used.
-
Apparatus: A transparent glass cylinder (25 cm height, 10 cm diameter) is filled with water (23-25°C) to a depth of 15 cm.
-
Procedure:
-
Habituation (Day 1): Mice are placed in the cylinder for a 15-minute pre-swim session.
-
Drug Administration (Day 2): Test compounds or vehicle are administered (e.g., intraperitoneally) 60 minutes before the test session.
-
Test Session (Day 2): Mice are placed in the cylinder for a 6-minute test session. The duration of immobility during the last 4 minutes is recorded by a trained observer blinded to the treatment conditions.
-
-
Data Analysis: The mean immobility time for each treatment group is calculated and compared using statistical analysis (e.g., ANOVA followed by a post-hoc test).
Figure 2. Experimental workflow for the Forced Swim Test.
Mechanism of Action: Signaling Pathway
This compound, as a dual serotonin and norepinephrine reuptake inhibitor, is proposed to exert its therapeutic effects by increasing the synaptic concentrations of these neurotransmitters. This, in turn, is hypothesized to lead to downstream signaling events that contribute to neuroplasticity and the alleviation of depressive symptoms.
Figure 3. Proposed signaling pathway for this compound.
Summary and Future Directions
This compound is a potent dual serotonin and norepinephrine reuptake inhibitor with a balanced in vitro profile. While direct head-to-head in vivo antidepressant studies are not publicly available, its pharmacological profile suggests potential efficacy comparable to or exceeding that of some established SNRIs. Further preclinical studies in various animal models of depression and anxiety are warranted to fully characterize its therapeutic potential. Additionally, investigation into its effects on downstream signaling pathways, such as the brain-derived neurotrophic factor (BDNF) pathway, would provide a more comprehensive understanding of its mechanism of action. The progression of this compound into clinical trials for depression would be the definitive step in elucidating its clinical utility in this indication.
A Comparative Performance Analysis of IRAK4 Inhibitors: Benchmarking PF-06650833 Against Industry-Leading Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitor, PF-06650833, with other key industry alternatives. The data presented is collated from publicly available preclinical and clinical research, offering a comprehensive overview for researchers and professionals in drug development.
Initial research for "PF-184298" identified it as a serotonin and noradrenaline reuptake inhibitor (SNRI) from 2007.[1] However, given the detailed request for signaling pathway analysis and experimental workflows, it is highly probable that the intended subject of this guide is the more contemporary and widely researched Pfizer compound, PF-06650833 , a potent IRAK4 inhibitor.[2][3][4][5][6][7][8] This guide will proceed under that assumption.
IRAK4 is a critical kinase in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways, making it a prime target for therapeutic intervention in a range of inflammatory and autoimmune diseases, as well as certain cancers.[9][10][11][12]
Quantitative Performance Data
The following tables summarize the in vitro and cellular potency of PF-06650833 and its key competitors.
Table 1: In Vitro Kinase Inhibition
| Compound Name (Company) | Target | IC50 (nM) | ATP Concentration | Assay Type | Reference |
| PF-06650833 (Zimlovisertib) (Pfizer) | IRAK4 | 0.2 | 600 µM (Km) | DELFIA | [7] |
| CA-4948 (Emavusertib) (Curis/Aurigene) | IRAK4 | 30 | Not Specified | Biochemical | [5] |
| BAY1834845 (Zabedosertib) (Bayer) | IRAK4 | 212 | 1 mM | Biochemical | [5][13] |
| KT-474 (Kymera Therapeutics) | IRAK4 (Degrader) | Not an inhibitor | Not Applicable | PROTAC | [1][11][14] |
| IRAK4-IN-4 | IRAK4 | 2.8 | Not Specified | Biochemical | |
| AZ1495 | IRAK4 | 5 | Not Specified | Biochemical | [15] |
Table 2: Cellular Potency
| Compound Name | Cell Line | Stimulant | Endpoint | IC50 (nM) | Reference |
| PF-06650833 | Human PBMCs | R848 (TLR7/8 agonist) | TNFα release | 2.4 | [2] |
| PF-06650833 | Human Whole Blood | R848 | TNFα release | 8.8 | [2] |
| BAY1834845 | THP-1 cells | LPS (TLR4 agonist) | TNFα release | 2300 | [5][13] |
| KT-474 | Not Specified | Not Specified | IRAK4 Degradation (>90%) | Not Specified | [14] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are representative protocols for key assays used in the characterization of IRAK4 inhibitors.
Protocol 1: IRAK4 Kinase Inhibition Assay (Biochemical)
This protocol outlines a common method for determining the in vitro potency of a compound by measuring its ability to inhibit the enzymatic activity of recombinant IRAK4.
-
Compound Preparation : A serial dilution of the test compound is prepared in DMSO, typically starting from a high concentration (e.g., 10 mM). These are further diluted in a kinase assay buffer to the desired final concentrations.
-
Assay Reaction :
-
Add the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add a solution containing the recombinant IRAK4 enzyme and a suitable kinase substrate (e.g., a peptide substrate) in assay buffer.
-
Allow the inhibitor to pre-incubate with the enzyme for a defined period (e.g., 15-30 minutes) at room temperature to allow for binding.
-
Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should be at or near its Michaelis constant (Km) for IRAK4 to ensure competitive binding can be accurately measured.
-
The reaction is allowed to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C or room temperature).
-
-
Signal Detection :
-
The reaction is stopped, and the amount of product (phosphorylated substrate) or the amount of remaining ATP is quantified. A common method is the ADP-Glo™ Kinase Assay, which measures ADP production.
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.
-
-
Data Analysis :
-
The luminescence is measured using a plate reader.
-
The data is normalized using controls (0% inhibition with DMSO vehicle and 100% inhibition with no enzyme or a potent, known inhibitor).
-
The normalized percent inhibition is plotted against the logarithm of the inhibitor concentration, and the data is fitted to a dose-response curve to determine the IC50 value.
-
Protocol 2: Cellular Assay for IRAK4 Inhibition (e.g., Cytokine Release)
This protocol describes how to measure the potency of an IRAK4 inhibitor in a cellular context by quantifying the inhibition of inflammatory cytokine production.
-
Cell Culture : Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., THP-1 monocytes) are cultured under standard conditions.
-
Compound Treatment :
-
Cells are seeded in 96-well plates.
-
Serial dilutions of the test compound are prepared in the cell culture medium and added to the cells.
-
The cells are pre-incubated with the compound for a period of 1-2 hours at 37°C.
-
-
Cell Stimulation :
-
A TLR agonist, such as Lipopolysaccharide (LPS) for TLR4 or R848 for TLR7/8, is added to the wells to stimulate the IRAK4 signaling pathway.
-
The cells are then incubated for a further period (e.g., 18-24 hours) to allow for cytokine production and release into the supernatant.
-
-
Cytokine Quantification :
-
The cell culture plates are centrifuged, and the supernatant is collected.
-
The concentration of a key pro-inflammatory cytokine, such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-6 (IL-6), in the supernatant is measured using a commercially available ELISA kit.
-
-
Data Analysis :
-
A standard curve is generated for the specific cytokine.
-
The concentration of the cytokine in each sample is calculated.
-
The data is normalized (0% inhibition = stimulated cells with DMSO; 100% inhibition = unstimulated cells).
-
The percent inhibition is plotted against the logarithm of the inhibitor concentration, and a dose-response curve is fitted to determine the IC50 value.
-
Visualizations
IRAK4 Signaling Pathway
The following diagram illustrates the central role of IRAK4 in the TLR and IL-1R signaling cascades, which lead to the activation of downstream inflammatory pathways.
Experimental Workflow for IRAK4 Inhibitor Screening
This diagram outlines the typical workflow for screening and characterizing IRAK4 inhibitors, from initial biochemical assays to cellular and in vivo models.
References
- 1. Kymera reports positive results from trial of IRAK4 degrader [clinicaltrialsarena.com]
- 2. The Interleukin‐1 Receptor–Associated Kinase 4 Inhibitor PF‐06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In Retrospect: Root-Cause Analysis of Structure–Activity Relationships in IRAK4 Inhibitor Zimlovisertib (PF-06650833) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergistic optimizations of efficacy and membrane permeability of IRAK4 inhibitors: identifying new lead compounds for anti-inflammatory therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Facebook [cancer.gov]
- 11. Kymera Therapeutics Presents Late-Breaking Preclinical Data on IRAK4 Degrader KT-474 at IMMUNOLOGY2021™ Annual Meeting | Nasdaq [nasdaq.com]
- 12. IRAK4 - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. biospace.com [biospace.com]
- 15. ashpublications.org [ashpublications.org]
Scant Public Data on PF-184298 Complicates Direct Comparison with Established Urinary Incontinence Treatments
Detailed, publicly available findings on the serotonin and noradrenaline reuptake inhibitor (SNRI) PF-184298 are limited, hindering a direct and comprehensive comparison with established treatments for stress urinary incontinence (SUI). The primary source of information on this Pfizer clinical candidate stems from a 2007 presentation, which outlined initial in vitro and in vivo data. In contrast, extensive clinical trial data and systematic reviews are available for other SNRIs, such as duloxetine, which is a recognized therapeutic option for SUI.
This guide provides a comparative overview based on the sparse data for this compound and the wealth of information available for duloxetine, a common alternative. The scarcity of peer-reviewed publications on this compound necessitates a cautious interpretation of the available information.
Performance Comparison
The following tables summarize the available quantitative data for this compound and duloxetine.
Table 1: In Vitro and Preclinical Data
| Parameter | This compound | Duloxetine |
| Mechanism of Action | Serotonin and Noradrenaline Reuptake Inhibitor (SNRI) | Serotonin and Noradrenaline Reuptake Inhibitor (SNRI) |
| Potency | Nanomolar potency in vitro | High affinity for serotonin and norepinephrine transporters |
| Selectivity | Selective over dopamine reuptake; Weak activity at sodium and calcium channels | Low affinity for other neurotransmitter receptors |
| CYP2D6 Inhibition | IC50 > 30 mcM | Moderate inhibitor of CYP2D6 |
Table 2: Pharmacokinetic Properties
| Parameter | This compound (Human Data) | Duloxetine (Human Data) |
| Bioavailability | 80% | ~50% |
| Half-life | 28 hours | ~12 hours |
| Dosing Frequency | Once-daily | Once or twice daily |
| Pharmacokinetics | Dose-linear | Linear |
Table 3: Clinical Efficacy and Safety
| Parameter | This compound (Phase I Data) | Duloxetine (Data from multiple clinical trials) |
| Indication | Urinary incontinence | Stress Urinary Incontinence, Depression, Anxiety, etc. |
| Adverse Events | No drug-related adverse events reported in Phase I | Nausea, dry mouth, constipation, fatigue, etc. |
Experimental Protocols
Detailed experimental protocols for this compound are not publicly available. The information presented is based on a summary from a scientific meeting. Methodologies for duloxetine are well-documented in numerous publications.
This compound (Based on available information):
-
In Vitro Potency and Selectivity: Standard radioligand binding assays were likely used to determine the binding affinity of this compound to serotonin, norepinephrine, and dopamine transporters, as well as other receptors and ion channels.
-
Pharmacokinetics: Preclinical pharmacokinetic parameters were determined in rats and dogs. Human pharmacokinetics were assessed in a Phase I clinical trial with once-daily dosing.
-
Clinical Evaluation: A Phase I clinical trial was conducted in human volunteers to assess safety, tolerability, and pharmacokinetics.
Duloxetine (General methodologies from clinical trials):
-
Clinical Efficacy for SUI: Randomized, double-blind, placebo-controlled trials are the standard. Key endpoints often include the change in incontinence episode frequency (IEF), quality of life questionnaires (e.g., I-QoL), and patient global impression of improvement (PGI-I).
-
Safety and Tolerability: Adverse events are systematically collected and compared between the treatment and placebo groups.
Signaling Pathway and Experimental Workflow
SNRI Mechanism of Action in Stress Urinary Incontinence
Serotonin and norepinephrine play a crucial role in the neural control of the lower urinary tract. Specifically, they are involved in the sympathetic, parasympathetic, and somatic pathways that regulate bladder and urethral function. In the spinal cord, serotonin (5-HT) and norepinephrine (NE) are thought to facilitate the contraction of the urethral sphincter muscles via their action on pudendal motor neurons.
By inhibiting the reuptake of serotonin and norepinephrine in the synaptic cleft of these neurons, SNRIs like this compound and duloxetine increase the concentration of these neurotransmitters. This enhanced neurotransmitter availability is believed to lead to increased stimulation of the urethral sphincter, resulting in improved urethral closure pressure and better control over urinary leakage, particularly during moments of increased intra-abdominal pressure (e.g., coughing, sneezing).
Caption: SNRI Mechanism of Action in SUI.
General Workflow for Preclinical to Phase I Evaluation of a Novel SNRI
The development of a new drug like this compound typically follows a structured workflow, starting from preclinical research and moving into early-stage clinical trials. This diagram illustrates a simplified, logical flow of this process.
Caption: Drug Development Workflow.
Safety Operating Guide
Prudent and Safe Disposal of PF-184298: A Comprehensive Guide for Laboratory Professionals
The proper disposal of laboratory chemicals is paramount to ensuring the safety of personnel and the protection of the environment. This guide provides a detailed protocol for the safe handling and disposal of the hypothetical chemical PF-184298, drawing upon established best practices for hazardous waste management. Researchers, scientists, and drug development professionals should always consult the specific Safety Data Sheet (SDS) for any chemical prior to handling and disposal.
Waste Characterization and Disposal Options
The appropriate disposal route for this compound depends on its specific chemical properties and any potential contamination. The following table summarizes key characteristics and corresponding disposal methods.
| Waste Stream Characteristic | Hazard Classification | Primary Disposal Method | Regulatory Considerations |
| Unused or expired this compound | Varies based on SDS | Incineration or chemical neutralization | Must be handled as hazardous waste. |
| This compound contaminated labware (glass, plastic) | Hazardous Waste | Decontamination followed by disposal or incineration | Follow institutional guidelines for sharps and contaminated materials. |
| Aqueous solutions containing this compound | Varies based on concentration | Neutralization and drain disposal (if permitted) or collection for hazardous waste pickup | Local wastewater regulations must be strictly followed. |
| Solid waste contaminated with this compound (e.g., absorbent materials) | Hazardous Waste | Collection in a designated, sealed container for incineration | Ensure proper labeling of the waste container. |
Protocol for Neutralization of Small-Scale Laboratory Waste
For small quantities of aqueous waste containing this compound, a neutralization procedure may be appropriate before disposal. This protocol is adapted from general guidelines for similar chemical compounds and should be performed in a certified fume hood with appropriate personal protective equipment (PPE).
Objective: To neutralize and dilute small quantities of this compound waste for safe disposal.
Materials:
-
This compound aqueous waste
-
Large beaker
-
Stir bar and stir plate
-
Sodium carbonate (soda ash) or a dilute solution of sodium hydroxide
-
pH indicator strips or a calibrated pH meter
-
Appropriate PPE (gloves, safety goggles, lab coat)
Procedure:
-
Preparation: Conduct the entire procedure within a certified chemical fume hood. Ensure all necessary PPE is worn.
-
Dilution: Place the beaker containing the this compound aqueous waste on a stir plate and begin stirring. If the waste is concentrated, slowly add it to a larger volume of water to dilute.
-
Neutralization: a. Slowly add sodium carbonate or a dilute solution of sodium hydroxide to the stirring mixture. b. Continuously monitor the pH of the solution using pH indicator strips or a pH meter. c. Continue adding the neutralizing agent incrementally until the pH of the solution is between 6.0 and 8.0.
-
Final Disposal: a. Once the pH is confirmed to be neutral, the solution may be permissible for drain disposal with copious amounts of water, strictly adhering to local wastewater regulations.[1] b. If any solid precipitate forms during neutralization, it should be collected by filtration, and disposed of as solid hazardous waste.[1]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: this compound Disposal Workflow
General Safety and Handling Precautions
When handling any chemical waste, including this compound, it is crucial to adhere to the following safety measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[2]
-
Ventilation: Work in a well-ventilated area, preferably a chemical fume hood.[2][3]
-
Spill Management: In case of a spill, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth and place it into a suitable container for disposal.[3] Avoid discharge into drains.[3]
-
Storage: Store all chemical waste in tightly closed, properly labeled containers in a cool, dry, and well-ventilated area away from incompatible materials.[2][3]
-
Regulatory Compliance: All disposal activities must comply with local, state, and federal regulations.[4] Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance. It is important to dispose of this material and its container to a hazardous or special waste collection point.[3]
By following these procedures and adhering to all applicable safety guidelines, laboratory professionals can ensure the safe and responsible disposal of this compound and other chemical wastes.
References
Safeguarding Researchers: A Comprehensive Guide to Handling PF-184298
For Immediate Implementation: This document outlines critical safety and logistical protocols for the handling and disposal of PF-184298, a potent serotonin and noradrenaline reuptake inhibitor (SNRI). All personnel must adhere to these procedures to mitigate exposure risks and ensure a safe laboratory environment.
This compound is a research compound with nanomolar potency, meaning it can elicit biological effects at very low concentrations.[1] Due to the lack of a publicly available, official Safety Data Sheet (SDS), this guide is based on best practices for handling potent pharmaceutical compounds.
Personal Protective Equipment (PPE)
The following table outlines the recommended personal protective equipment for handling this compound. These recommendations are based on a risk assessment for potent compounds and should be considered the minimum requirement.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for all procedures involving solid this compound or when there is a risk of aerosol generation. A PAPR with a P100 (or equivalent) filter provides a high level of protection. A full-face respirator with P100 cartridges is an alternative, but a PAPR is preferred for extended use. A fit test is mandatory for all tight-fitting respirators. |
| N95 or FFP3 Respirator | May be considered for low-dust or solution-based manipulations within a certified chemical fume hood, but is not the primary recommendation for handling the solid compound. | |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of nitrile gloves at all times. The outer glove should be changed immediately upon contamination or every 30-60 minutes during continuous handling. |
| Body Protection | Disposable Coveralls | A disposable, solid-front gown or coverall made of a material like Tyvek® is required to protect personal clothing and skin from contamination. Cuffs should be tucked into the inner gloves. |
| Eye Protection | Chemical Splash Goggles | Must be worn at all times in the laboratory where this compound is handled. A face shield should be worn in addition to goggles when there is a significant risk of splashes. |
| Foot Protection | Disposable Shoe Covers | To be worn over laboratory-dedicated, closed-toe shoes before entering the designated handling area. Shoe covers must be removed before exiting the area. |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation and Area Setup:
-
All handling of solid this compound must be conducted in a certified chemical fume hood, glove box, or other suitable containment enclosure.
-
Before starting, ensure the work area is clean and decontaminated.
-
Cover the work surface with disposable absorbent bench paper.
-
Assemble all necessary equipment and materials (e.g., spatulas, weigh boats, vials, solvents) within the containment area to minimize movement in and out.
-
A dedicated waste container for potent compounds must be placed within the work area.
-
-
Weighing and Solution Preparation:
-
Perform all weighing operations within the containment enclosure.
-
Use a dedicated set of utensils for handling this compound.
-
Carefully weigh the desired amount of the compound, avoiding the creation of dust.
-
To prepare a solution, add the solvent to the vial containing the weighed compound slowly to avoid splashing.
-
Cap the vial securely before removing it from the containment area.
-
-
Post-Handling Decontamination:
-
Wipe down all surfaces and equipment within the containment area with an appropriate deactivating solution (e.g., a solution of sodium hypochlorite followed by a rinse with 70% ethanol and then water).
-
Dispose of all contaminated disposable items (e.g., weigh boats, pipette tips, bench paper) in the designated hazardous waste container.
-
-
Personal Decontamination (Doffing PPE):
-
Remove PPE in the following order to prevent self-contamination:
-
Outer gloves
-
Disposable coveralls
-
Shoe covers
-
Face shield and goggles
-
Respirator (outside the immediate work area)
-
Inner gloves
-
-
Wash hands thoroughly with soap and water immediately after removing all PPE.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All materials that have come into contact with this compound are considered hazardous waste. This includes:
-
Unused or expired solid compound and solutions.
-
Contaminated disposable labware (e.g., vials, pipette tips, centrifuge tubes).
-
Contaminated PPE.
-
Spill cleanup materials.
-
-
Waste Containers:
-
Use clearly labeled, leak-proof hazardous waste containers.
-
Solid waste should be collected in a designated "Potent Compound Waste" container.
-
Liquid waste should be collected in a separate, compatible container. Never dispose of liquid waste down the drain.
-
-
Disposal Procedure:
-
All waste must be disposed of through the institution's Environmental Health and Safety (EHS) office.
-
Follow all institutional and local regulations for hazardous waste disposal. Incineration is often the preferred method for potent pharmaceutical compounds.[2]
-
Visual Safety Guides
To further aid in the safe handling of this compound, the following diagrams illustrate the recommended workflow and a logical approach to risk assessment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
